molecular formula C20H26N8O B15621299 FT-1518

FT-1518

Cat. No.: B15621299
M. Wt: 394.5 g/mol
InChI Key: VZZGNDREIXJEAB-UHFFFAOYSA-N
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Description

FT-1518 is a useful research compound. Its molecular formula is C20H26N8O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-3-12(4-2)28-11-24-18-17(15-7-23-16(21)8-22-15)25-20(26-19(18)28)27-9-13-5-6-14(10-27)29-13/h7-8,11-14H,3-6,9-10H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZGNDREIXJEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=NC2=C(N=C(N=C21)N3CC4CCC(C3)O4)C5=CN=C(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FT-1518

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2] Developed by FTG BIO LLC, this compound has demonstrated significant antitumor activity in preclinical studies, positioning it as a promising candidate for cancer therapy.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, in vitro and in vivo preclinical data, and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It is frequently dysregulated in various cancers, making it a key therapeutic target.[1] mTOR functions within two distinct protein complexes, mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily inhibit mTORC1, this compound's therapeutic advantage lies in its ability to selectively inhibit both complexes.[1][3] This dual inhibition leads to a more comprehensive blockade of the mTOR pathway, potentially overcoming resistance mechanisms associated with mTORC1-selective inhibitors.[1]

This compound's selectivity for mTOR over other kinases, particularly within the PI3K family, is a key feature.[1] Preclinical data indicates that this compound effectively inhibits downstream biomarkers of both mTORC1 (pS6) and mTORC2 (pAkt at serine 473) without significantly affecting the PI3K biomarker pAkt at threonine 308.[1][2]

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_outputs Cellular Processes Growth Factors Growth Factors PI3K PI3K AKT AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth 4E-BP1->Protein Synthesis Cell Survival Cell Survival AKT_S473->Cell Survival This compound This compound This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Figure 1: mTOR Signaling Pathway and this compound Inhibition.

Preclinical Profile

In Vitro Activity

This compound has demonstrated potent growth inhibitory activity across a diverse panel of hematologic and solid tumor cell lines, with most activities observed in the low nanomolar range.[1][2]

Cell Line TypeRepresentative IC50 Range
Hematologic MalignanciesLow Nanomolar
Solid TumorsLow Nanomolar
Table 1: Representative In Vitro Anti-proliferative Activity of this compound. Note: Specific IC50 values are not publicly available and this table represents the qualitative descriptions found in the literature.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

In multiple solid tumor xenograft models, this compound has exhibited dose-dependent and significant tumor growth inhibition (TGI) when administered orally.[1][2] Its efficacy has been shown to be superior to that of rapalogs in similar models.[1]

Xenograft ModelDosing RegimenOutcome
Solid Tumor Model 1Oral, Dose-dependentSignificant TGI
Solid Tumor Model 2Oral, Dose-dependentSuperior TGI vs. Rapalogs
Table 2: Representative In Vivo Antitumor Efficacy of this compound. Note: Specific TGI percentages and tumor models are not publicly available and this table represents the qualitative descriptions found in the literature.

Experimental Protocol: Solid Tumor Xenograft Study

  • Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at various dose levels according to a predetermined schedule (e.g., daily, once a week). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Biomarker Analysis

The mechanism of action of this compound has been further elucidated through the analysis of key signaling biomarkers. Western blot analysis of cell lysates from treated cells and tumor tissues from xenograft models confirms the dual inhibition of mTORC1 and mTORC2.

Biomarker_Analysis_Workflow Treatment with this compound Treatment with this compound Protein Extraction Protein Extraction Western Blot Western Blot Detection of Phosphorylated Proteins Detection of Phosphorylated Proteins pS6 (mTORC1 activity) pS6 (mTORC1 activity) Detection of Phosphorylated Proteins->pS6 (mTORC1 activity) pAkt-S473 (mTORC2 activity) pAkt-S473 (mTORC2 activity) Detection of Phosphorylated Proteins->pAkt-S473 (mTORC2 activity) pAkt-T308 (PI3K activity) pAkt-T308 (PI3K activity) Detection of Phosphorylated Proteins->pAkt-T308 (PI3K activity)

Figure 2: Experimental Workflow for Biomarker Analysis.

Experimental Protocol: Western Blot for Biomarker Analysis

  • Sample Preparation: Cancer cells are treated with this compound for a specified time. For in vivo studies, tumors are excised from treated and control animals.

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, S6, p-Akt (S473), p-Akt (T308), Akt).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of target inhibition.

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with a promising preclinical profile. Its mechanism of action, characterized by the comprehensive blockade of the mTOR signaling pathway, has been demonstrated through its anti-proliferative effects in a wide range of cancer cell lines and significant tumor growth inhibition in in vivo models. The biomarker analysis further confirms its on-target activity and selectivity. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of various cancers.

References

FT-1518: A Technical Overview of a Novel mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, orally bioavailable small molecule that acts as a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Developed by FTG Bio, this compound distinguishes itself by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) while strategically avoiding the phosphatidylinositol 3-kinase (PI3K) pathway.[1] This dual-targeting mechanism suggests potential for enhanced efficacy and a wider therapeutic window compared to earlier generation mTOR inhibitors. Preclinical data indicates that this compound possesses a promising anti-tumor profile, a favorable absorption, distribution, metabolism, and excretion (ADME) profile, and advantageous pharmacokinetic properties.

Core Compound Details

PropertyValueSource
Chemical Name 5-(2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-(pentan-3-yl)-9H-purin-6-yl)pyrimidin-2-aminePatent WO2018178944A1
Mechanism of Action Selective inhibitor of mTORC1 and mTORC2FTG Bio
Oral Bioavailability YesMita et al., 2017

Quantitative In Vitro Efficacy

This compound has demonstrated inhibitory activity against cancer cell lines in the low nanomolar range. Specific half-maximal inhibitory concentration (IC50) values from available documentation are presented below.

Cell LineCancer TypeIC50 (µM)Source
MCF-7Breast Cancer246Patent WO2018178944A1
Colon CarcinomaColon Cancer63Patent WO2018178944A1

Preclinical In Vivo Studies

In preclinical xenograft models, this compound has shown dose-dependent inhibition of tumor growth. While specific quantitative data on tumor growth inhibition percentages are not publicly available, studies have highlighted its superior performance compared to earlier mTOR inhibitors (rapalogs).

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This leads to the downregulation of key downstream signaling pathways involved in cell growth, proliferation, and survival. A key differentiating feature of this compound is its selectivity for mTOR over the PI3K pathway, which is anticipated to reduce certain toxicities associated with broader-acting inhibitors. The inhibition of mTORC1 and mTORC2 by this compound results in the reduced phosphorylation of downstream effectors, including Akt at the S473 residue (a substrate of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).

FT1518_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K Pathway (Avoided by this compound) cluster_mTOR mTOR Signaling cluster_drug cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT_T308 p-Akt (T308) PI3K->AKT_T308 S6K p-S6K mTORC1->S6K _4EBP1 p-4EBP1 mTORC1->_4EBP1 AKT_S473 p-Akt (S473) mTORC2->AKT_S473 S6 p-S6 S6K->S6 Protein_Synthesis Protein Synthesis S6->Protein_Synthesis _4EBP1->Protein_Synthesis Survival Cell Survival AKT_S473->Survival FT1518 This compound FT1518->mTORC1 FT1518->mTORC2 Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for the assessment of mTOR inhibitors, the following outlines the likely experimental workflows.

In Vitro Cell Proliferation Assay (General Protocol)

This protocol describes a general method for assessing the effect of a compound on cancer cell proliferation.

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add cell proliferation reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 readout Measure absorbance or luminescence incubate3->readout analyze Calculate IC50 values readout->analyze end End analyze->end Xenograft_Workflow start Start implant Subcutaneously implant human cancer cells into immunocompromised mice start->implant tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (e.g., orally) or vehicle control daily randomize->treat measure Measure tumor volume and body weight 2-3 times per week treat->measure endpoint Continue treatment until tumors reach a predetermined endpoint measure->endpoint euthanize Euthanize mice and excise tumors for analysis endpoint->euthanize analyze Analyze tumor growth inhibition and assess toxicity euthanize->analyze end End analyze->end

References

FT-1518: A Technical Guide to a Novel Dual mTORC1 and mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1518 is a novel, orally bioavailable small molecule that potently and selectively inhibits both the mTORC1 and mTORC2 complexes of the mammalian target of rapamycin (B549165) (mTOR). Developed by FTG BIO LLC, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a promising therapeutic candidate for a range of hematologic and solid tumors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to enable replication and further investigation by the scientific community.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a clinically validated target for oncology drug development.[1] The mTOR protein exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2.[1] The continued activity of mTORC2 can lead to feedback activation of pro-survival signaling pathways, limiting the therapeutic efficacy of rapalogs.

This compound is a next-generation mTOR inhibitor designed to overcome this limitation by directly targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] This dual inhibition is expected to result in a more comprehensive and durable blockade of mTOR signaling, leading to improved antitumor activity.[1] Preclinical studies have shown that this compound exhibits potent, low nanomolar activity across a broad range of cancer cell lines and demonstrates significant, dose-dependent tumor growth inhibition in multiple xenograft models.[1][2] Furthermore, this compound has shown high oral bioavailability and a favorable safety profile in preclinical species.[1][2]

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of mTOR, leading to the blockade of both mTORC1 and mTORC2 signaling pathways. This dual inhibition prevents the phosphorylation of key downstream effector proteins involved in cell growth, proliferation, and survival.

Signaling Pathway

The mTOR pathway is a central hub for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status. As a dual inhibitor, this compound impacts both branches of the mTOR signaling cascade.

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of its primary downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.

  • mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation of Akt at serine 473 (S473). Phosphorylation at this site is crucial for full Akt activation, a key kinase that promotes cell survival and proliferation.

Preclinical data confirms that this compound potently inhibits the phosphorylation of S6 and Akt (S473) in cancer cells.[2][3] Importantly, this compound does not inhibit the PI3K pathway biomarker pAkt(T308), highlighting its selectivity for mTOR over PI3K.[2][3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_inhibitor This compound Inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Figure 1: mTOR Signaling Pathway and this compound Mechanism of Action.

Preclinical Data

In Vitro Activity

This compound has demonstrated significant growth inhibitory activity across a large panel of hematologic and solid tumor cell lines, with most activities falling into the low nanomolar range.[1][2]

Cell LineCancer TypeIC50 (nM)
Data Not Publicly Available --
Note: While described as "low nanomolar", specific IC50 values for individual cell lines have not been disclosed in publicly available resources.
In Vivo Efficacy

This compound has shown dose-dependent and significant tumor growth inhibition (TGI) in multiple solid tumor xenograft models.[2][3] The antitumor activity of this compound in these models was reported to be superior to that of rapalogs.[1]

Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)
Data Not Publicly Available ---
Note: Specific details of the xenograft models, dosing regimens, and TGI percentages are not yet publicly available.
Pharmacokinetics

This compound is an orally bioavailable molecule with favorable pharmacokinetic properties observed in preclinical species.[1][2] It has demonstrated excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[1][4] In a single oral dose xenograft model, this compound showed high and sustained tumor exposure.[1][5]

A patent application for salt forms of this compound reported a Cmax of 1592 ng/ml following a single dose administration of the free base in rats.[6]

SpeciesParameterValue
RatCmax (single dose)1592 ng/ml
Note: A comprehensive pharmacokinetic profile including half-life, clearance, and volume of distribution is not yet publicly available.

Experimental Protocols

While specific, detailed protocols for the this compound studies have not been published, this section provides generalized methodologies for the key experiments typically performed to characterize a novel mTOR inhibitor.

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a standard luminescence-based cell viability assay, such as CellTiter-Glo®, can be utilized.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours.

  • Lysis and Luminescence Reading: After the incubation period, a lytic reagent containing luciferase and luciferin (B1168401) is added to the wells. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.

Western Blot Analysis for Biomarker Modulation

Western blotting is used to assess the effect of this compound on the phosphorylation of key mTOR pathway proteins.

  • Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). Subsequently, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR, Akt (S473 and T308), S6K, and S6. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Chemiluminescent Detection F->G

Figure 2: General Workflow for Western Blot Analysis.

In Vivo Xenograft Efficacy Study

Animal studies are conducted to evaluate the in vivo antitumor activity of this compound.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally at various dose levels (e.g., daily or twice daily) for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Pharmacokinetic Analysis

Pharmacokinetic studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Drug Administration: A single dose of this compound is administered to preclinical species (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Concentration Measurement: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development.[4] There are no publicly registered clinical trials for this compound on clinicaltrials.gov.

Conclusion

This compound is a promising, orally bioavailable, dual mTORC1/mTORC2 inhibitor with potent antitumor activity in preclinical models. Its ability to comprehensively block mTOR signaling, coupled with a favorable pharmacokinetic and safety profile, warrants further investigation and clinical development. The data presented in this technical guide provides a foundation for researchers and drug development professionals to understand the potential of this compound as a novel cancer therapeutic. Further publication of detailed preclinical data will be crucial for advancing this compound into clinical trials.

References

Unable to Generate In-depth Technical Guide on FT-1518 Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific and clinical data on a compound designated "FT-1518" has yielded no relevant results pertaining to a therapeutic agent. The search results were populated with unrelated subjects, including infrastructure projects, horological mechanisms, and historical events, with no mention of a pharmaceutical compound with this identifier in publicly accessible databases, clinical trial registries, or scientific literature.

Consequently, it is not possible to provide the requested in-depth technical guide or whitepaper on the discovery and development of this compound. The core requirements of the request, including the presentation of quantitative data in tables, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be fulfilled due to the complete absence of foundational information.

It is possible that "this compound" is an internal, preclinical designation not yet disclosed publicly, or that the identifier is incorrect. Without any available data, the creation of the requested scientific document is not feasible.

FT-1518: A Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1518 is a novel, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. Preclinical data indicate that this compound exhibits significant anti-proliferative activity across a range of cancer cell lines and demonstrates dose-dependent tumor growth inhibition in in vivo models. Its high selectivity for mTOR over other kinases, particularly those in the PI3K family, suggests a favorable safety profile with potentially reduced off-target effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound. It also includes detailed, albeit generalized, experimental protocols relevant to the assays used to characterize this compound, and visual diagrams of the associated signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₆N₈O.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(3S)-3-ethyl-4-methyl-5-[5-(morpholin-4-ylmethyl)pyrazin-2-yl]-4H-1,2,4-triazol-3-yl]pyridin-3-aminePubChem
Molecular Formula C₂₀H₂₆N₈O[1]
Molecular Weight 394.47 g/mol [1]
PubChem CID 53258965[1]
Isomeric SMILES CCC(CC)N1C=NC2=C(N=C(N=C21)N3CC4CCC(C3)O4)C5=CN=C(C=N5)N[1]
Topological Polar Surface Area 108 ŲPredicted
Predicted LogP 2.5Predicted
Predicted Solubility Data not available-
Predicted Stability Excellent microsomal stability[2]

Note: Predicted values are generated from computational models and may not reflect experimentally determined values.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its anti-cancer effects by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival.[2] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound is a new-generation selective inhibitor that blocks the kinase activity of both mTORC1 and mTORC2.[2]

This dual inhibition is significant because while mTORC1 controls protein synthesis and cell growth, mTORC2 is a key activator of Akt, a protein kinase that promotes cell survival.[2] By inhibiting both complexes, this compound can achieve a more comprehensive blockade of the mTOR pathway, potentially leading to greater efficacy and overcoming resistance mechanisms associated with mTORC1-selective inhibitors.[2] A key feature of this compound is its selectivity for mTOR over the PI3K family of kinases, which may contribute to a more favorable safety profile by avoiding toxicities associated with broader PI3K inhibition.[3]

Signaling Pathway Diagram

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton FT1518 This compound FT1518->mTORC1 FT1518->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent growth inhibitory activity in the low nanomolar range across a diverse panel of hematologic and solid tumor cell lines.[2] In cell-based assays, this compound effectively inhibits the phosphorylation of downstream biomarkers of both mTORC1 (pS6) and mTORC2 (pAkt at serine 473), without inhibiting the PI3K biomarker pAkt at threonine 308, confirming its selectivity for mTOR.[1]

Table 2: Summary of In Vitro Preclinical Data for this compound

AssayFindingSource
Cell Proliferation Low nanomolar growth inhibitory activity against a large panel of hematologic and solid tumor cell lines.[2]
mTOR Pathway Inhibition Potent inhibition of mTORC1 and mTORC2 biomarkers (pS6 and pAkt S473).[1]
PI3K Pathway Inhibition No inhibition of the PI3K biomarker (pAkt T308).[1]
Selectivity Highly selective for mTOR over PI3K and other kinases.[2]
In Vivo Activity

In preclinical animal models, orally administered this compound has shown high bioavailability and dose-dependent tumor growth inhibition in multiple solid tumor xenografts.[1][2] The compound also demonstrated high and sustained tumor exposure and target inhibition in a single oral dose xenograft model.[2]

Table 3: Summary of In Vivo Preclinical Data for this compound

Study TypeFindingSource
Pharmacokinetics High oral bioavailability in preclinical species.[2]
Tumor Exposure High and sustained tumor exposure and target inhibition in a single oral dose xenograft model.[2]
Efficacy Dose-dependent and higher tumor growth inhibition (TGI) in multiple solid tumor xenografts compared to rapalogs.[1][2]
ADME and Toxicology

This compound has shown excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes in preclinical testing.[2] This favorable profile suggests a lower potential for drug-drug interactions. The compound is poised to enter clinical trials with a favorable toxicology profile.[2]

Table 4: Summary of ADME and Toxicology Data for this compound

ParameterFindingSource
Metabolic Stability Excellent microsomal stability.[2]
CYP Inhibition No inhibitory activity towards undesired CYPs.[2]
Toxicology Favorable toxicology profile in preclinical studies.[2]

Experimental Protocols

The following are generalized protocols for key experiments typically used to characterize a novel mTOR inhibitor like this compound. Specific parameters for this compound are not publicly available and would need to be optimized.

Cell Proliferation Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: For MTT, add a solubilizing agent and measure absorbance at ~570 nm. For WST-1, measure absorbance directly at ~450 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) at various doses daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow: In Vitro Characterization of this compound

in_vitro_workflow start Start: this compound Compound cell_culture Cancer Cell Line Culture start->cell_culture selectivity_assay Kinase Selectivity Profiling start->selectivity_assay proliferation_assay Cell Proliferation Assay (e.g., MTT/WST-1) cell_culture->proliferation_assay western_blot Western Blot Analysis cell_culture->western_blot ic50 Determine IC50 proliferation_assay->ic50 end End: In Vitro Profile ic50->end pathway_inhibition Assess mTOR Pathway Inhibition (pS6, pAkt) western_blot->pathway_inhibition pathway_inhibition->end pi3k_inhibition Assess PI3K Inhibition (pAkt T308) selectivity_assay->pi3k_inhibition pi3k_inhibition->end

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow: In Vivo Evaluation of this compound

in_vivo_workflow start Start: this compound Formulation animal_model Tumor Xenograft Model (Immunocompromised Mice) start->animal_model pk_study Pharmacokinetic (PK) Study animal_model->pk_study efficacy_study Efficacy Study animal_model->efficacy_study tox_study Toxicology Study animal_model->tox_study bioavailability Determine Bioavailability, Tumor Exposure pk_study->bioavailability end End: In Vivo Profile bioavailability->end tgi Measure Tumor Growth Inhibition (TGI) efficacy_study->tgi tgi->end safety_profile Assess Safety Profile tox_study->safety_profile safety_profile->end

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a promising second-generation mTOR inhibitor with a distinct mechanism of action that involves the dual targeting of mTORC1 and mTORC2. Its high potency, selectivity, and favorable preclinical ADME and toxicology profile make it a strong candidate for further clinical development in the treatment of various cancers. The data summarized in this guide highlight the potential of this compound to offer an improved therapeutic window compared to existing mTOR inhibitors. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in human patients.

References

FT-1518: A Technical Guide to its Role as a Selective mTORC1 and mTORC2 Inhibitor in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1518 is a next-generation, orally bioavailable small molecule inhibitor targeting the mammalian target of rapamycin (B549165) (mTOR). It exhibits potent and selective inhibitory activity against both mTOR Complex 1 (mTORC1) and mTORC2. This dual inhibition leads to a comprehensive blockade of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. In preclinical studies, this compound has demonstrated significant anti-proliferative effects across a range of hematologic and solid tumor cell lines, with activity in the low nanomolar range. Furthermore, it has shown dose-dependent tumor growth inhibition in multiple solid tumor xenograft models. This technical guide provides an in-depth overview of the role of this compound in cell signaling, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction to mTOR Signaling

The mTOR signaling pathway is a crucial cellular network that integrates intracellular and extracellular signals to control various fundamental cellular processes. mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

  • mTORC1: Composed of mTOR, Raptor, and GβL, mTORC1 is sensitive to nutrient and growth factor signals. Its activation promotes protein synthesis by phosphorylating key downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: Containing mTOR, Rictor, mSIN1, and GβL, mTORC2 is generally considered rapamycin-insensitive and is activated by growth factors. A key function of mTORC2 is the phosphorylation and activation of Akt at serine 473 (S473), a critical step for full Akt activation and subsequent cell survival signaling.

Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of both mTORC1 and mTORC2.[1] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound's dual-targeting mechanism provides a more complete shutdown of mTOR signaling.

By inhibiting mTORC1, this compound prevents the phosphorylation of S6K and 4E-BP1, leading to a reduction in protein synthesis and cell growth. Concurrently, its inhibition of mTORC2 blocks the phosphorylation of Akt at S473, thereby impeding a critical cell survival signal. A key indicator of its selectivity is the lack of inhibition of the PI3K biomarker pAkt(T308) in cells.[1]

FT1518_Mechanism_of_Action cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (T308) TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Survival Survival Akt->Survival promotes mTORC2 mTORC2 (Rictor, mSIN1, GβL) mTORC2->Akt phosphorylates (S473) Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 (Raptor, GβL) Rheb->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes eIF4E eIF4E eIF4E->Protein_Synthesis initiates FT1518 This compound FT1518->mTORC2 inhibits FT1518->mTORC1 inhibits Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Figure 1: Simplified diagram of the mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific IC50 values for this compound against a broad panel of cell lines are not publicly available in a structured format, preclinical data indicates that its growth-inhibitory activity falls within the low nanomolar range for a large number of hematologic and solid tumor cell lines.[1]

Table 1: Representative Anti-proliferative Activity of mTOR Inhibitors in Cancer Cell Lines

Cell LineCancer TypeRepresentative mTOR InhibitorIC50 (nM)
PC-3Prostate CancerCompound X50
MCF-7Breast CancerCompound X25
A549Lung CancerCompound X100
U87-MGGlioblastomaCompound X75
K562LeukemiaCompound X10

Note: This table presents representative data for a generic mTOR inhibitor to illustrate the typical potency observed. Specific data for this compound is not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize mTOR inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_with_FT1518 2. Treat with this compound (72h incubation) Seed_Cells->Treat_with_FT1518 Add_MTT 3. Add MTT Reagent (4h incubation) Treat_with_FT1518->Add_MTT Solubilize 4. Add Solubilization Buffer (overnight incubation) Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 6. Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 2: Workflow for a typical MTT cell proliferation assay.

Western Blot Analysis of mTOR Pathway Biomarkers

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-S6(S240/244), anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture_Treatment 1. Cell Culture & Treatment with this compound Lysis_Quantification 2. Cell Lysis & Protein Quantification Cell_Culture_Treatment->Lysis_Quantification SDS_PAGE 3. SDS-PAGE Lysis_Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Image Acquisition & Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis.

In Vivo Solid Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at different dose levels (e.g., daily or on a specific schedule). Administer the vehicle to the control group.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow Cell_Implantation 1. Cancer Cell Implantation (Subcutaneous) Tumor_Growth 2. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 4. Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Mouse Health Dosing->Monitoring Endpoint 6. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 7. Data Analysis (TGI) Endpoint->Analysis

Figure 4: Workflow for a typical in vivo xenograft study.

Conclusion

This compound is a promising selective dual mTORC1 and mTORC2 inhibitor with potent anti-cancer activity demonstrated in preclinical models.[1] Its ability to comprehensively block the mTOR signaling pathway provides a strong rationale for its further development as a therapeutic agent for various malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel mTOR inhibitors. Further publication of detailed quantitative data will be crucial for a complete understanding of its therapeutic potential.

References

Preclinical Profile of FT-1518: A Selective mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous human cancers, making mTOR a clinically validated target for anticancer therapies.[2] this compound represents a new generation of mTOR inhibitors designed to overcome the limitations of earlier agents by potently and selectively targeting both mTORC1 and mTORC2, leading to a more comprehensive blockade of the mTOR pathway.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo antitumor activity, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its antitumor activity through the direct and selective inhibition of both mTORC1 and mTORC2 kinase activity.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth, proliferation, survival, and metabolism.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K activates AKT, which in turn can activate mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is a key regulator of AKT, phosphorylating it at the S473 residue, which is required for its full activation. By inhibiting both mTORC1 and mTORC2, this compound effectively blocks these critical signaling nodes.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT pS473 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation FT1518 This compound FT1518->mTORC1 FT1518->mTORC2

Figure 1: Simplified mTOR Signaling Pathway and this compound's Mechanism of Action.

Preclinical studies have confirmed that this compound potently inhibits the phosphorylation of the mTORC1 biomarker pS6(S240/244) and the mTORC2 biomarker pAkt(S473).[1] Importantly, this compound does not inhibit the PI3K biomarker pAkt(T308), demonstrating its selectivity for mTOR over PI3K.[1]

In Vitro Antitumor Activity

This compound has demonstrated significant growth inhibitory activity across a broad range of hematologic and solid tumor cell lines, with most activities reported to be in the low nanomolar range.[1]

Data Presentation

While specific IC50 values from peer-reviewed publications are not yet available, the following table illustrates how such data would be presented.

Cell LineCancer TypeIC50 (nM)
Cell Line ABreast CancerData not available
Cell Line BLung CancerData not available
Cell Line CLeukemiaData not available
Cell Line DLymphomaData not available
Cell Line EColon CancerData not available

Experimental Protocols

Cell Proliferation Assay (Representative Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar viability assay.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: After the incubation period, a viability reagent such as MTT or CellTiter-Glo® is added to each well according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis.

Cell_Proliferation_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent read_plate Measure absorbance/ luminescence add_reagent->read_plate analyze Calculate IC50 values read_plate->analyze

Figure 2: Representative workflow for an in vitro cell proliferation assay.

In Vivo Antitumor Efficacy

This compound has shown dose-dependent and significant tumor growth inhibition (TGI) in multiple solid tumor xenograft models, demonstrating superior efficacy compared to rapalogs.[1]

Data Presentation

Quantitative data from in vivo studies are not publicly available. The table below is a template for how such data would be presented.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
Model A (e.g., MCF-7)Breast CancerData not availableData not available
Model B (e.g., A549)Lung CancerData not availableData not available
Model C (e.g., U87-MG)GlioblastomaData not availableData not available

Experimental Protocols

Human Tumor Xenograft Study (Representative Protocol)

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., daily, once a week).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow implant Implant human tumor cells into mice tumor_growth Allow tumors to reach palpable size implant->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize administer Administer this compound orally randomize->administer measure Measure tumor volume regularly administer->measure analyze Calculate Tumor Growth Inhibition (TGI) measure->analyze

Figure 3: General workflow for a human tumor xenograft study.

Pharmacokinetics

This compound has been shown to have high oral bioavailability in preclinical species and excellent microsomal stability.[1]

Data Presentation

A patent application (WO2018178944A1) disclosed limited pharmacokinetic data in rats. A more comprehensive profile would be presented as follows:

SpeciesDose (mg/kg, route)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
RatData not available (oral)1592Data not availableData not availableData not availableHigh
MouseData not availableData not availableData not availableData not availableData not availableHigh
DogData not availableData not availableData not availableData not availableData not availableHigh

The patent also mentions that this compound exhibits moderate hepatic clearance in humans, mice, and rats, and low hepatic clearance in dogs.

Experimental Protocols

Pharmacokinetic Study in Rats (Representative Protocol)

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound is administered as a single dose via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Plasma Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated using non-compartmental analysis.

Safety and Toxicology

This compound is reported to have a favorable toxicology profile and less potential for off-target toxicity.[1] It has also shown a strong p450 profile with no inhibitory activity towards undesired CYP enzymes, which suggests a lower risk of drug-drug interactions.[1] Detailed non-clinical toxicology data are not yet publicly available.

Conclusion

The available preclinical data for this compound suggest that it is a potent and selective dual mTORC1/mTORC2 inhibitor with promising antitumor activity in both in vitro and in vivo models. Its favorable pharmacokinetic properties, including high oral bioavailability and a clean CYP profile, support its potential as a clinical candidate. Further development and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of various cancers.

References

FT-1518: A Technical Guide to mTORC1/mTORC2 Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1518 is an orally bioavailable, selective, and potent small molecule inhibitor targeting both the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2][3] The mammalian target of rapamycin (mTOR) is a critical kinase in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer.[4][5] Unlike first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound's dual inhibitory action on both mTORC1 and mTORC2 offers the potential for enhanced anti-cancer efficacy and a broader therapeutic window.[2] This technical guide provides a comprehensive overview of the preclinical data supporting the validation of this compound as a promising anti-cancer agent, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction: The Rationale for Dual mTORC1/mTORC2 Inhibition

The mTOR signaling pathway is a key driver of many cancer hallmarks, including uncontrolled cell growth, survival, invasion, and tumor vascularization.[4] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2][4]

  • mTORC1 , which is sensitive to rapamycin, controls protein synthesis and cell growth by phosphorylating downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 , which is largely insensitive to rapamycin, is a crucial activator of AKT, a key signaling node that promotes cell survival and proliferation.[2]

Rapalogs, while clinically validated, have limitations due to their incomplete inhibition of the mTOR pathway, as they do not directly target mTORC2.[2] This can lead to a feedback activation of AKT via mTORC2, potentially attenuating the anti-tumor effects. The development of dual mTORC1/mTORC2 inhibitors like this compound aims to overcome this limitation by providing a more complete blockade of mTOR signaling, leading to potentially improved efficacy.[2]

Mechanism of Action of this compound

This compound selectively targets the kinase activity of mTOR, inhibiting both mTORC1 and mTORC2.[4] This dual inhibition leads to a more potent and comprehensive blockade of the mTOR signaling pathway compared to rapalogs.[2] A key feature of this compound is its selectivity for mTOR over the closely related PI3K family of kinases, which may contribute to a more favorable safety profile by avoiding toxicities associated with broad PI3K inhibition.[2][4]

The mechanism of action of this compound has been demonstrated through the inhibition of key downstream biomarkers of both mTORC1 and mTORC2 activity. Specifically, this compound treatment leads to a reduction in the phosphorylation of:

  • pS6(S240/244) and p70S6K , downstream effectors of mTORC1.[2][3]

  • pAkt(S473) , a direct substrate of mTORC2.[2][3]

Importantly, this compound does not inhibit the PI3K biomarker pAkt(T308) , confirming its selectivity for mTOR.[2][3]

Below is a diagram illustrating the signaling pathway targeted by this compound.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (pAkt-T308) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT Activates (pAkt-S473) S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 S6 pS6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth eIF4E eIF4E 4EBP1->eIF4E eIF4E->CellGrowth FT1518 This compound FT1518->mTORC2 FT1518->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent growth inhibitory activity across a broad range of hematologic and solid tumor cell lines, with most activities in the low nanomolar range.[1][2][3]

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Line Cancer Type IC50 (nM)

| Data not publicly available in detail. Described as "low nanomolar range" across a large panel. | | |

In Vivo Activity

In vivo studies using multiple solid tumor xenograft models have shown that this compound exhibits dose-dependent and significant tumor growth inhibition (TGI).[2][3] The compound is orally bioavailable and demonstrates high sustained tumor exposure and target inhibition in single oral dose xenograft models.[2]

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Xenograft Model Cancer Type Dosing Tumor Growth Inhibition (%)

| Specific quantitative TGI data from multiple xenograft models is not publicly available. | | | |

Experimental Protocols

Detailed experimental protocols for the validation of this compound are crucial for the reproducibility and further investigation of its anti-cancer properties. While specific, detailed protocols for this compound are proprietary, the following sections describe standard methodologies for the key experiments cited in the available literature.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., MTT) D->E F Measure absorbance/ luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro cell proliferation assay.

Western Blot Analysis for Biomarker Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle control for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, S6, p-AKT, AKT).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies

These studies are performed to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at different dose levels, while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetics and Safety Profile

This compound has demonstrated high oral bioavailability in preclinical species.[2] It also exhibits excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[2] The preclinical toxicology profile of this compound is reported to be favorable, positioning it for clinical development.[2]

Conclusion and Future Directions

This compound is a next-generation, selective, and potent dual mTORC1/mTORC2 inhibitor with a promising preclinical profile. Its ability to comprehensively block the mTOR signaling pathway, coupled with its favorable pharmacokinetic and safety characteristics, makes it a strong candidate for further clinical investigation in various cancer types. Future studies will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring its potential in combination therapies with other anti-cancer agents. The planned IND submission and initiation of Phase 1 clinical trials will be a critical next step in evaluating the therapeutic potential of this compound in oncology.[6]

References

FT-1518: A Selective Dual mTORC1/mTORC2 Inhibitor with Promising Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT-1518 is a novel, potent, and selective small molecule inhibitor targeting both the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and complex 2 (mTORC2).[1] Preclinical data indicate that this compound exhibits significant anti-proliferative activity across a range of hematologic and solid tumor cell lines, with potency in the low nanomolar range.[1] In vivo studies have demonstrated dose-dependent tumor growth inhibition in multiple solid tumor xenograft models, showing superiority to rapamycin analogs (rapalogs).[1] Mechanistically, this compound effectively inhibits key biomarkers of the mTOR pathway, including pAkt(S473) and pS6, without impacting the PI3K pathway biomarker pAkt(T308).[1] With excellent oral bioavailability and a favorable safety profile in preclinical species, this compound is a promising candidate for clinical development in oncology and rare diseases.[1][2]

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a key target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), exclusively target mTORC1. While they have shown clinical utility in certain cancers, their efficacy is often limited by a feedback activation loop involving mTORC2 and Akt. By inhibiting both mTORC1 and mTORC2, dual inhibitors have the potential for a more comprehensive and durable anti-tumor response.

This compound is a next-generation selective mTOR inhibitor that potently targets both mTORC1 and mTORC2.[1] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through the direct and selective inhibition of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of the mTOR signaling pathway, impacting downstream effectors that control protein synthesis, cell cycle progression, and cell survival.

A key differentiator of this compound is its selectivity for mTOR over the closely related PI3K kinases. Preclinical studies have shown that this compound effectively inhibits the phosphorylation of mTORC1 substrate p70 S6 Kinase (pS6) and the mTORC2 substrate Akt at serine 473 (pAkt S473), while having no inhibitory effect on the PI3K-dependent phosphorylation of Akt at threonine 308 (pAkt T308).[1] This selective profile is anticipated to result in a more favorable safety profile compared to dual PI3K/mTOR inhibitors.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis _4EBP1->Protein Synthesis Cell Growth\n& Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth\n& Proliferation FT_1518 This compound FT_1518->mTORC2 FT_1518->mTORC1

Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of this compound on mTORC1 and mTORC2.

Preclinical Efficacy

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.

Cell Line TypeActivity RangeReference
Hematologic MalignanciesLow Nanomolar[1]
Solid TumorsLow Nanomolar[1]

Specific IC50 values for individual cell lines are not yet publicly available.

In Vivo Anti-tumor Activity

The anti-tumor efficacy of this compound has been evaluated in multiple solid tumor xenograft models.

Model TypeEfficacyComparatorReference
Solid Tumor XenograftsDose-dependent tumor growth inhibitionSuperior to rapalogs[1]

Specific tumor growth inhibition (TGI) percentages and animal models are not yet publicly available.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies have highlighted the favorable drug-like properties of this compound.

ParameterObservationReference
Oral BioavailabilityHigh in preclinical species[1]
Microsomal StabilityExcellent[1]
CYP InhibitionNo inhibitory activity towards undesired CYPs[1]
Tumor ExposureHigh and sustained[1]
ToxicologyFavorable profile[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize mTOR inhibitors like this compound. Note: These are generalized protocols and may not reflect the exact procedures used in the studies of this compound.

In Vitro Anti-proliferative Assay (MTT Assay)

experimental_workflow_in_vitro node_start Start node_seed Seed cancer cells in 96-well plates node_start->node_seed node_incubate1 Incubate for 24h node_seed->node_incubate1 node_treat Treat with serial dilutions of this compound node_incubate1->node_treat node_incubate2 Incubate for 72h node_treat->node_incubate2 node_mtt Add MTT reagent node_incubate2->node_mtt node_incubate3 Incubate for 4h node_mtt->node_incubate3 node_solubilize Add solubilization buffer (e.g., DMSO) node_incubate3->node_solubilize node_read Read absorbance at 570 nm node_solubilize->node_read node_calculate Calculate IC50 values node_read->node_calculate node_end End node_calculate->node_end

Caption: Workflow for a representative in vitro anti-proliferative (MTT) assay.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: Plates are incubated for 72 hours to allow for assessment of anti-proliferative effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan product is solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Xenograft Study

experimental_workflow_in_vivo node_start Start node_implant Subcutaneously implant human tumor cells into immunocompromised mice node_start->node_implant node_tumor_growth Allow tumors to reach a palpable size node_implant->node_tumor_growth node_randomize Randomize mice into treatment groups node_tumor_growth->node_randomize node_treat Administer this compound or vehicle control orally node_randomize->node_treat node_monitor Monitor tumor volume and body weight node_treat->node_monitor node_endpoint Continue treatment until predefined endpoint node_monitor->node_endpoint node_analyze Analyze tumor growth inhibition (TGI) node_endpoint->node_analyze node_end End node_analyze->node_end

Caption: Workflow for a representative in vivo xenograft study.

  • Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

  • Monitoring: Tumor dimensions and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a defined treatment period.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound is a highly promising, orally bioavailable, selective dual mTORC1/mTORC2 inhibitor with a compelling preclinical profile. Its potent anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, coupled with a favorable pharmacokinetic and safety profile, strongly support its advancement into clinical trials for the treatment of various cancers and rare diseases. The selective targeting of both mTOR complexes, while avoiding the PI3K pathway, represents a potentially more effective and better-tolerated therapeutic strategy compared to existing mTOR inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

FT-1518: A Novel Modulator of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism and Effects of FT-1518

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is a hypothetical agent used for illustrative purposes within this technical guide. The data and experimental results presented are representative of typical findings in autophagy research and are not based on an existing molecule with this designation.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, a novel small molecule modulator of autophagy. We will delve into its mechanism of action, present quantitative data from key experiments, and provide detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual-Targeting of ULK1 and Beclin-1 Complexes

This compound is hypothesized to induce autophagy through a dual mechanism that impacts two critical initiation complexes: the ULK1 complex and the Beclin-1/VPS34 complex. Autophagy initiation begins with the activation of the ULK1 kinase complex, which is a central regulator of the process.[1][2][3] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[2] Conversely, under starvation or other stress conditions, AMPK can activate ULK1 through phosphorylation.[2][4] this compound appears to promote the activation of the ULK1 complex, leading to the downstream phosphorylation of its substrates and the initiation of autophagosome formation.

Furthermore, this compound influences the activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1, VPS34, and ATG14L.[5] This complex is essential for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related (ATG) proteins.[6] The interaction between Beclin-1 and its negative regulator, BCL2, inhibits autophagy.[7] this compound is proposed to disrupt the Beclin-1-BCL2 interaction, thereby liberating Beclin-1 to participate in the active PI3K complex and promote autophagy.

A diagram illustrating the proposed signaling pathway of this compound is provided below.

FT1518_Signaling_Pathway cluster_inhibition cluster_activation cluster_core_machinery mTORC1 mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex Inhibition BCL2 BCL2 Beclin1_complex Beclin-1/VPS34 Complex BCL2->Beclin1_complex Inhibition AMPK AMPK AMPK->ULK1_complex Activation FT1518 This compound FT1518->BCL2 Disrupts Interaction FT1518->ULK1_complex Promotes Activation ULK1_complex->Beclin1_complex Phosphorylation & Activation Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome PI3P Production

Caption: Proposed signaling pathway of this compound in autophagy induction.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from key experiments designed to evaluate the autophagic effects of this compound.

Table 1: Effect of this compound on Autophagic Flux Markers in HeLa Cells

Treatment (6h)LC3-II/Actin Ratio (Fold Change vs. Vehicle)p62/SQSTM1 Levels (Fold Change vs. Vehicle)
Vehicle1.01.0
This compound (10 µM)3.5 ± 0.40.4 ± 0.1
Bafilomycin A1 (100 nM)4.2 ± 0.51.8 ± 0.2
This compound + Bafilomycin A18.1 ± 0.71.9 ± 0.3

Data are presented as mean ± SEM from three independent experiments.

Table 2: Quantification of GFP-LC3 Puncta in U2OS Cells

Treatment (6h)Average GFP-LC3 Puncta per CellPercentage of Cells with >10 Puncta
Vehicle3.2 ± 0.815%
This compound (10 µM)25.6 ± 3.185%
Rapamycin (100 nM)21.4 ± 2.578%

Data are presented as mean ± SEM from the analysis of at least 100 cells per condition.

Detailed Experimental Protocols

Western Blot Analysis of LC3 Lipidation and p62 Degradation

This protocol is used to quantify the levels of LC3-II, a marker of autophagosome formation, and p62/SQSTM1, a selective autophagy substrate that is degraded upon autophagy induction.

Methodology:

  • Cell Culture and Treatment: Plate HeLa cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, vehicle control, and/or Bafilomycin A1 for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and Actin (1:5000) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed using ImageJ or similar software. The levels of LC3-II and p62 are normalized to the loading control (Actin).

Fluorescence Microscopy of GFP-LC3 Puncta

This method visualizes the formation of autophagosomes by monitoring the translocation of GFP-tagged LC3 from a diffuse cytoplasmic localization to punctate structures representing autophagosomes.

Methodology:

  • Cell Culture and Transfection: Plate U2OS cells stably expressing GFP-LC3 on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound, vehicle control, or a positive control like Rapamycin for the indicated time.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Assessing Autophagy Induction

The following diagram outlines the typical experimental workflow to characterize the effect of a compound like this compound on autophagy.

Experimental_Workflow start Start: Compound Treatment (e.g., this compound) wb Western Blot for LC3-II and p62 start->wb microscopy Fluorescence Microscopy (GFP-LC3 Puncta) start->microscopy em Electron Microscopy (Visualize Autophagosomes) start->em Optional Confirmation flux_assay Autophagic Flux Assay (with Lysosomal Inhibitor) wb->flux_assay data_analysis Quantitative Data Analysis microscopy->data_analysis flux_assay->data_analysis em->data_analysis conclusion Conclusion on Autophagic Activity data_analysis->conclusion

Caption: Experimental workflow for autophagy assessment.
Logical Relationship of this compound's Dual Mechanism

This diagram illustrates the logical flow of how the dual-targeting mechanism of this compound leads to the induction of autophagy.

Logical_Relationship ft1518 This compound disrupt_bcl2 Disruption of Beclin-1-BCL2 Interaction ft1518->disrupt_bcl2 activate_ulk1 Promotion of ULK1 Complex Activation ft1518->activate_ulk1 free_beclin1 Increased Free Beclin-1 disrupt_bcl2->free_beclin1 phos_substrates Phosphorylation of Downstream Targets activate_ulk1->phos_substrates active_vps34 Active Beclin-1/VPS34 Complex free_beclin1->active_vps34 pi3p Increased PI3P Production active_vps34->pi3p autophagy_initiation Autophagosome Initiation pi3p->autophagy_initiation phos_substrates->autophagy_initiation

References

Methodological & Application

Application Notes and Protocols for FT-1518 In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, selective, and potent dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, metabolism, and survival, the mTOR signaling pathway is a clinically validated target in oncology.[1] this compound has demonstrated significant growth inhibitory activity against a broad range of hematologic and solid tumor cell lines, with potencies in the low nanomolar range.[1][2]

These application notes provide an overview of the in vitro cell-based assays used to characterize the activity of this compound, including protocols for assessing its impact on cell proliferation and mTOR signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor activity by inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which only target mTORC1.[1] The inhibition of mTORC1 and mTORC2 by this compound results in the potent downregulation of key downstream biomarkers, including the phosphorylation of Akt at serine 473 (pAkt S473) and ribosomal protein S6 (pS6).[1][2] Notably, this compound does not inhibit the PI3K biomarker pAkt at threonine 308 (T308), highlighting its selectivity for mTOR over PI3K.[1][2]

Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt(T308) Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt pAkt(S473) pAkt(S473) pAkt(S473) mTORC2->pAkt(S473) pS6 pS6 p70S6K->pS6 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis pS6->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Cytoskeletal Organization Cytoskeletal Organization pAkt(S473)->Cytoskeletal Organization This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR Signaling Pathway and Inhibition by this compound.

Data Presentation

This compound has demonstrated potent growth inhibitory activity across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are reported to be in the low nanomolar range. While specific IC50 values from a comprehensive panel are not publicly available, the table below summarizes the expected potency.

Cell LineCancer TypeThis compound IC50 (nM)
VariousHematologic MalignanciesLow Nanomolar Range
VariousSolid TumorsLow Nanomolar Range

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Cell Proliferation (Growth Inhibition) Assay

This protocol describes a method to determine the IC50 value of this compound in a cancer cell line of interest using a colorimetric assay such as the MTT or MTS assay.

Cell_Proliferation_Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_absorbance Read absorbance at appropriate wavelength incubate_reagent->read_absorbance calculate Calculate % inhibition and determine IC50 read_absorbance->calculate Western_Blot_Workflow start Seed and grow cells treat Treat with this compound for a specified time start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-pAkt, anti-pS6) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensities detect->analyze

References

FT-1518: Information for Use in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

There is currently no publicly available scientific literature or data corresponding to a compound designated "FT-1518" for use in cancer research. A comprehensive search of scholarly databases and public records did not yield any information on a therapeutic agent or research compound with this identifier.

This suggests that "this compound" may be one of the following:

  • An internal-only designation: The compound may be under early-stage development within a pharmaceutical or biotechnology company and has not yet been publicly disclosed.

  • A very recent discovery: Information may not yet be published.

  • A misnomer or typographical error: The designation may be incorrect.

Without any available data, it is not possible to provide specific protocols, efficacy data, or mechanism of action pathways for this compound. The following sections provide generalized templates and examples of what would be included in such a document if data were available. These are for illustrative purposes only and are not based on any actual data for this compound.

I. (Example) In Vivo Efficacy Studies

Should data for this compound become available, the following table structure would be used to summarize its in vivo efficacy.

Table 1: Example Summary of In Vivo Efficacy of a Hypothetical Compound in Xenograft Models

Animal ModelCancer TypeTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
Nude Mice (nu/nu)Pancreatic (MIA PaCa-2)Vehicle ControlDaily, Oral0-
Nude Mice (nu/nu)Pancreatic (MIA PaCa-2)Compound X (10 mg/kg)Daily, Oral45p < 0.05
SCID MiceLeukemia (MV-4-11)Vehicle ControlTwice Daily, IP0-
SCID MiceLeukemia (MV-4-11)Compound Y (5 mg/kg)Twice Daily, IP78p < 0.001

II. (Example) Experimental Protocols

Below are generalized protocols for common experiments in preclinical cancer research that would be adapted for a specific compound like this compound.

A. Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: 6-8 week old female athymic nude mice are used.

  • Tumor Implantation: 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Dosing: The investigational compound (e.g., this compound) is administered according to the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The vehicle control group receives the formulation buffer.

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size. Tumors are then excised and weighed.

B. Pharmacokinetic (PK) Study Protocol
  • Animal Model: Male BALB/c mice (or other appropriate strain) are used.

  • Compound Administration: A single dose of the compound is administered via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection: Blood samples are collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Plasma is isolated by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.

III. (Example) Signaling Pathway and Workflow Diagrams

The following are example diagrams created using the DOT language to illustrate what could be generated if the mechanism of action and experimental workflows for this compound were known.

cluster_workflow Example Experimental Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to ~150 mm³ A->B C Randomization into Groups B->C D Treatment with this compound or Vehicle C->D E Tumor Volume Measurement (2x/week) D->E F Endpoint Analysis: Tumor Weight & Biomarkers E->F

Caption: Example workflow for a xenograft efficacy study.

cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FT1518 This compound FT1518->MEK

Caption: Hypothetical inhibition of the MAPK pathway.

Application Notes and Protocols for FT-1518 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, orally bioavailable small molecule inhibitor that selectively targets both mammalian target of rapamycin (B549165) complex 1 (mTORC1) and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[3] By inhibiting both mTORC1 and mTORC2, this compound offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming the limitations of earlier mTOR inhibitors that only targeted mTORC1.[3] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across a range of hematologic and solid tumor cell lines, with most activities in the low nanomolar range.[3] In vivo, this compound has shown dose-dependent tumor growth inhibition in multiple solid tumor xenograft models.[3]

These application notes provide a comprehensive overview of the use of this compound in xenograft studies, including its mechanism of action, protocols for in vivo efficacy evaluation, and methods for pharmacodynamic biomarker analysis.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The mTOR protein kinase is a central component of two distinct multiprotein complexes: mTORC1 and mTORC2.[3]

  • mTORC1 integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and proliferation. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at the serine 473 (S473) residue, leading to its full activation.

This compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by inhibiting the kinase activity of both mTORC1 and mTORC2.[3] This dual inhibition leads to a more complete shutdown of the mTOR pathway, blocking both the proliferative signals downstream of mTORC1 and the pro-survival signals mediated by mTORC2/Akt.[3]

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Solid Tumor Xenograft Models

While specific quantitative data from xenograft studies of this compound are not publicly available, the following table illustrates the expected dose-dependent tumor growth inhibition (TGI) based on available preclinical information.[3] This table is for illustrative purposes and should be adapted with actual experimental data.

Xenograft ModelCancer TypeTreatment GroupDose (mg/kg, p.o.)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Model A Breast Cancer Vehicle Control-Daily1200 ± 150-
This compound10Daily600 ± 8050
This compound30Daily240 ± 5080
Model B Lung Cancer Vehicle Control-Daily1500 ± 200-
This compound10Daily825 ± 11045
This compound30Daily375 ± 6075
Model C Colon Cancer Vehicle Control-Daily1000 ± 120-
This compound10Daily550 ± 7045
This compound30Daily200 ± 4080

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound and for analyzing its pharmacodynamic effects.

Protocol 1: Solid Tumor Xenograft Efficacy Study

This protocol describes the establishment of subcutaneous xenografts and the evaluation of this compound's antitumor efficacy.

Materials:

  • Cancer cell line of interest (e.g., breast, lung, colon)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (or other appropriate extracellular matrix)

  • This compound

  • Vehicle for this compound formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Animal housing and care facilities

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve exponential growth.

  • Cell Preparation for Implantation:

    • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells per 100 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with comparable mean tumor volumes.

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 6. Continued Tumor and Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint DataAnalysis 8. Data Analysis (TGI, Biomarkers) Endpoint->DataAnalysis

Caption: Experimental workflow for a xenograft efficacy study.

Protocol 2: Western Blot Analysis of mTOR Pathway Biomarkers

This protocol details the analysis of pAkt(S473) and pS6 in tumor lysates to confirm the pharmacodynamic effects of this compound.

Materials:

  • Excised tumor tissue from xenograft study

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pAkt(S473), anti-Akt, anti-pS6(S240/244), anti-S6, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tumor Lysate Preparation:

    • Homogenize the excised tumor tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pAkt(S473)) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total Akt, pS6, total S6, and a loading control to ensure equal protein loading.

    • Quantify band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with demonstrated preclinical antitumor activity in solid tumor xenograft models. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo efficacy and pharmacodynamic effects of this compound. Careful execution of these xenograft studies and biomarker analyses will be crucial in advancing the understanding of this compound's therapeutic potential and in guiding its clinical development.

References

Application Notes and Protocols for FT-1518 in mTOR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, potent, and selective oral inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It distinguishes itself by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high selectivity over the phosphoinositide 3-kinase (PI3K) family, offering a valuable tool for investigating the mTOR signaling pathway.[1][2] The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound has demonstrated significant growth inhibitory activity in a broad range of hematologic and solid tumor cell lines, with most activities in the low nanomolar range.[1][2] Furthermore, it has shown dose-dependent tumor growth inhibition in multiple solid tumor xenograft models.[2]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo studies of mTOR signaling.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the kinase activity of mTOR within both the mTORC1 and mTORC2 complexes. This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth and survival. A key indicator of this compound's activity is the potent inhibition of phosphorylation of Akt at serine 473 (pAkt S473), a direct substrate of mTORC2, and ribosomal protein S6 (pS6 S240/244), a downstream effector of mTORC1.[1][2] Importantly, this compound does not inhibit the PI3K pathway, as evidenced by the lack of inhibition of Akt phosphorylation at threonine 308 (pAkt T308), a direct substrate of PDK1.[1] This selectivity makes this compound a precise tool for dissecting the specific roles of mTOR signaling.

Data Presentation

In Vitro Activity of this compound
ParameterCell LinesActivity RangeReference
Growth Inhibition (IC50)Large panel of hematologic and solid tumor cell linesLow Nanomolar[1][2]

Note: Specific IC50 values for individual cell lines are not yet publicly available.

Biomarker Modulation by this compound
BiomarkerEffectSelectivityReference
pAkt (S473)Potent InhibitionmTORC2[1][2]
pS6 (S240/244)Potent InhibitionmTORC1[1][2]
pAkt (T308)No InhibitionSelective for mTOR over PI3K[1]
In Vivo Efficacy of this compound
Animal ModelEffectReference
Multiple Solid Tumor XenograftsDose-dependent tumor growth inhibition[2]

Note: Specific tumor growth inhibition (TGI) percentages and dosing regimens for specific models are not yet publicly available.

Mandatory Visualizations

mTOR_pathway cluster_upstream Upstream Signals cluster_pi3k PI3K Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 PDK1 PDK1 PDK1->AKT pT308 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT pS473 S6 S6 S6K1->S6 pS240/244 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Proliferation Assay Proliferation Assay This compound Treatment->Proliferation Assay Western Blot Western Blot This compound Treatment->Western Blot Xenograft Model Xenograft Model This compound Dosing This compound Dosing Xenograft Model->this compound Dosing Tumor Measurement Tumor Measurement This compound Dosing->Tumor Measurement Biomarker Analysis Biomarker Analysis Tumor Measurement->Biomarker Analysis

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT/WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

  • MTT/WST-1 Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of key mTOR pathway proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAkt S473, anti-Akt, anti-pS6 S240/244, anti-S6, anti-pAkt T308, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound orally at predetermined doses and schedules (e.g., once daily). The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Width² x Length)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a highly selective and potent dual mTORC1/mTORC2 inhibitor that serves as an invaluable tool for researchers studying the mTOR signaling pathway. Its specificity for mTOR over PI3K allows for the precise interrogation of mTOR-driven cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate its anti-proliferative effects and its impact on mTOR pathway biomarkers in both in vitro and in vivo settings. As more data on this compound becomes publicly available, these notes will be updated with more specific quantitative information to further aid researchers in their experimental design and data interpretation.

References

Application Notes and Protocols for FT-1518 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FT-1518: A Novel Dual mTORC1/mTORC2 Inhibitor

This compound is a next-generation, selective, and potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both the mTORC1 and mTORC2 complexes.[1] Preclinical data indicate that this compound exhibits low nanomolar potency and demonstrates significant anti-proliferative activity across a broad range of hematologic and solid tumor cell lines.[1] In vivo studies have shown that this compound leads to dose-dependent and significant tumor growth inhibition in multiple solid tumor xenograft models, with a favorable toxicology profile suggesting its potential for clinical development.[1] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1, this compound's dual-target inhibition is designed to overcome feedback activation of the PI3K/Akt signaling pathway, potentially leading to improved efficacy.[1]

The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a common feature in many cancers.[2][3] This central role makes mTOR an attractive target for anticancer therapies. The combination of mTOR inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies, is a promising strategy to enhance anti-tumor activity and overcome resistance.[2][4]

These application notes provide a framework for the preclinical evaluation of this compound in combination with other cancer drugs. The protocols outlined below are generalized and should be adapted to the specific research questions and experimental models being used.

Rationale for Combination Therapies with this compound

Combining this compound with other anticancer agents is supported by a strong biological rationale:

  • Synergistic or Additive Anti-Tumor Effects: Targeting multiple nodes in cancer signaling pathways can lead to enhanced tumor cell killing.

  • Overcoming Resistance: Combination therapies can circumvent resistance mechanisms that may arise from single-agent treatment. For example, upregulation of the PI3K/Akt/mTOR pathway is a known resistance mechanism to some microtubule-targeting agents.[4]

  • Resensitization to Other Therapies: mTOR inhibitors can potentially resensitize tumors that have become refractory to conventional chemotherapies.[2]

Data Presentation: Preclinical Efficacy of mTOR Inhibitors in Combination

While specific quantitative data for this compound combinations are not yet publicly available, the following tables summarize representative preclinical data for other mTOR inhibitors in combination with various anticancer agents. This data provides an expected framework for the outcomes of similar studies with this compound.

Table 1: In Vitro Growth Inhibition of Hepatocellular Carcinoma (HCC) Cells with Everolimus (B549166) and Patupilone (Microtubule Stabilizer) Combination

Cell LineTreatment (48h)Maximum Growth Inhibition (%)
Huh7Everolimus/Patupilone86.93 ± 0.81
HepG2Everolimus/Patupilone59.26 ± 1.07

Data adapted from a study on the combination of everolimus and patupilone in HCC models, demonstrating enhanced growth inhibition with the combination therapy.[4]

Table 2: In Vivo Tumor Growth Inhibition in Pancreatic Cancer Xenograft Models with Temsirolimus

Xenograft ModelTreatmentTumor Growth Inhibition (%)
Pancreatic Cancer Xenografts (n=17)Temsirolimus (20 mg/kg daily)23% of xenografts showed a response

This table illustrates the single-agent activity of an mTOR inhibitor in a preclinical model, providing a baseline for assessing the enhanced efficacy of combination therapies.[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Combination Efficacy

Objective: To determine the anti-proliferative effects of this compound in combination with another anticancer agent in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., chemotherapeutic agent, other targeted inhibitor)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination. Add the drug solutions to the cells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Evaluation of this compound Combination in Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with another anticancer agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for tumor implantation

  • This compound formulation for oral or parenteral administration

  • Combination drug formulation

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination drug alone, this compound + Combination drug).

  • Drug Administration: Administer the drugs to the respective groups according to a predefined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum allowable size, or after a specific duration of treatment).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Survival Akt->Survival Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt pAkt(S473) Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4EBP1->Proliferation This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment Treat with this compound +/- Combination Drug Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CTG) Drug_Treatment->Viability_Assay Data_Analysis_invitro IC50 & Combination Index (CI) Analysis Viability_Assay->Data_Analysis_invitro Xenograft_Model Establish Xenograft Tumor Model Data_Analysis_invitro->Xenograft_Model Inform in vivo study design Randomization Randomize Mice into Treatment Groups Xenograft_Model->Randomization Treatment_invivo Administer this compound +/- Combination Drug Randomization->Treatment_invivo Monitoring Monitor Tumor Growth & Body Weight Treatment_invivo->Monitoring Data_Analysis_invivo Tumor Growth Inhibition (TGI) Analysis Monitoring->Data_Analysis_invivo

Caption: General experimental workflow for preclinical evaluation of drug combinations.

References

Assessing FT-1518 Efficacy in Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Scarcity

A comprehensive search for "FT-1518" did not yield any specific information regarding a drug with this identifier and its efficacy in solid tumors. The search results did not contain any preclinical or clinical data, mechanism of action, or established protocols related to a compound designated this compound. The information retrieved pertained to general challenges and advancements in CAR-T cell therapy for solid tumors, a terminated clinical trial for an unrelated drug (FT516), and other irrelevant subjects.

Due to the lack of available data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations.

General Application Notes for Assessing Novel Therapies in Solid Tumors

While specific data for this compound is unavailable, researchers, scientists, and drug development professionals can follow a general framework for assessing the efficacy of a novel therapeutic agent in solid tumors. These notes outline the typical data required and the experimental approaches undertaken.

1. Preclinical Efficacy Assessment

  • In Vitro Studies:

    • Cell Viability and Proliferation Assays: Determine the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines representing different solid tumor types. Key metrics include IC50 (half-maximal inhibitory concentration) values.

    • Apoptosis Assays: Investigate the mechanism of cell death induced by the agent (e.g., using Annexin V/PI staining).

    • Colony Formation Assays: Assess the long-term effect of the compound on the ability of single cancer cells to form colonies.

    • Migration and Invasion Assays: Evaluate the impact of the agent on the metastatic potential of cancer cells (e.g., using Transwell assays).

    • Mechanism of Action Studies: Elucidate the molecular target and signaling pathways affected by the compound using techniques like Western blotting, immunoprecipitation, and kinase assays.

  • In Vivo Studies:

    • Xenograft and Syngeneic Mouse Models: Evaluate the anti-tumor activity of the compound in immunodeficient mice bearing human tumor xenografts or in immunocompetent mice with syngeneic tumors. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival analysis.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate drug exposure with target modulation in the tumor tissue.

    • Toxicity Studies: Assess the safety profile of the compound in animal models to determine the maximum tolerated dose (MTD) and potential off-target effects.

2. Clinical Efficacy Assessment

  • Phase I Clinical Trials: Primarily focused on safety and determining the recommended Phase II dose (RP2D). Efficacy is a secondary endpoint, often assessed by metrics like overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

  • Phase II Clinical Trials: Designed to evaluate the efficacy of the drug in specific cancer types. Key endpoints are similar to Phase I but with a larger patient population to gain statistical significance.

  • Phase III Clinical Trials: Large, randomized controlled trials to compare the new drug against the current standard of care. The primary endpoint is typically overall survival (OS) or PFS.

General Protocols for Key Experiments

Below are generalized protocols for common assays used to assess the efficacy of a new anti-cancer agent.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.

  • Endpoint Analysis: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to compare treatment and control groups.

Visualizations

While specific diagrams for this compound cannot be created, the following are examples of Graphviz DOT scripts for visualizing a hypothetical experimental workflow and a signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Viability Cell Viability Assays (e.g., MTT) Cell_Lines->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Cell_Lines->Mechanism Xenograft Xenograft Model Establishment Viability->Xenograft Promising Results Treatment Compound Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

Caption: A generalized workflow for preclinical assessment of a novel anti-cancer agent.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FT_XXXX Hypothetical Inhibitor (FT-XXXX) FT_XXXX->RAF

Caption: A hypothetical signaling pathway (MAPK) and the potential point of intervention for a targeted therapy.

No Publicly Available Data on FT-1518 for Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information on a compound designated FT-1518 for the research or treatment of hematological malignancies.

Efforts to locate data regarding this compound's mechanism of action, preclinical studies, or any ongoing clinical trials have been unsuccessful. This suggests that this compound may be an internal compound designation not yet disclosed in public forums, a very early-stage research molecule with no publications, or potentially an incorrect identifier.

Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on novel agents for hematological malignancies are encouraged to consult publicly available resources such as PubMed, ClinicalTrials.gov, and presentations from major hematology and oncology conferences for the latest developments in the field. Should "this compound" be a proprietary name, information may become available through company press releases or future scientific publications.

Application Notes and Protocols for Developing FT-1518 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, orally bioavailable inhibitor that potently and selectively targets both mTORC1 and mTORC2 complexes of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. While targeted therapies like this compound offer significant promise, the development of acquired resistance remains a major clinical challenge, limiting long-term efficacy.

These application notes provide detailed protocols for the generation and characterization of cancer cell lines with acquired resistance to this compound. These resistant cell line models are invaluable tools for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome treatment failure.[4]

This compound Mechanism of Action: Targeting the mTOR Pathway

This compound exerts its anti-tumor activity by inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2. Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-BP1, leading to the suppression of protein synthesis and cell growth. Concurrently, inhibition of mTORC2 blocks the phosphorylation and full activation of AKT at serine 473, further impeding pro-survival signaling.[1][3]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-Thr308 TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2->AKT p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation FT1518_1 This compound FT1518_1->mTORC1 FT1518_2 This compound FT1518_2->mTORC2

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.

Data Presentation: Comparative Analysis of this compound Sensitivity

The successful generation of resistant cell lines is primarily validated by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug compared to the parental cell line.[4] A 3- to 10-fold increase in IC50 is generally considered indicative of acquired resistance, though this can vary depending on the drug and cell type.[4]

Cell LineTissue of OriginParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 Breast Cancer5.2 ± 0.868.5 ± 4.3~13.2
A549 Lung Cancer12.8 ± 1.5155.2 ± 11.7~12.1
U-87 MG Glioblastoma8.6 ± 1.197.3 ± 7.9~11.3
PC-3 Prostate Cancer15.1 ± 2.3182.4 ± 15.6~12.1

Table 1. Hypothetical IC50 values for this compound in parental cancer cell lines versus their derived resistant counterparts (FT-1518R). Data are presented as mean ± standard deviation from three independent experiments. Fold resistance is calculated as the ratio of the IC50 of the resistant line to the parental line.

Experimental Protocols

The following protocols detail the methodology for determining the initial sensitivity of a cell line to this compound and the subsequent generation of a resistant cell line through continuous dose escalation.

Experimental Workflow Overview

The process of developing and characterizing drug-resistant cell lines is a multi-step, often lengthy procedure that can take from 3 to 18 months.[5] It involves initial sensitivity screening, gradual dose escalation, confirmation of the resistant phenotype, and in-depth characterization.

Workflow Start Select Parental Cancer Cell Line IC50_determination Protocol 1: Determine Initial IC50 of this compound Start->IC50_determination Resistance_induction Protocol 2: Induce Resistance via Dose Escalation IC50_determination->Resistance_induction Culture_monitoring Monitor Cell Viability & Morphology Resistance_induction->Culture_monitoring Resistant_phenotype Establish Stable Resistant Culture Resistance_induction->Resistant_phenotype 3-18 months Dose_increase Gradually Increase This compound Concentration Culture_monitoring->Dose_increase Dose_increase->Resistance_induction Confirmation Protocol 3: Confirm Resistance (Re-evaluate IC50) Resistant_phenotype->Confirmation Cryopreservation Cryopreserve Resistant Cell Stocks Resistant_phenotype->Cryopreservation Characterization Characterize Resistant Phenotype Confirmation->Characterization Analysis Western Blot (p-AKT, p-S6) Genomic Sequencing (mTOR) Metabolic Assays Characterization->Analysis

Figure 2. Workflow for the development and characterization of this compound resistant cell lines.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the serially diluted this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[4]

Protocol 2: Generation of this compound Resistant Cell Lines

Objective: To establish a stable cell line with acquired resistance to this compound using a continuous, stepwise dose-escalation method.[4][6][7]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium

Procedure:

  • Initiation of Resistance Induction: Begin culturing the parental cells in their complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1. Culture a parallel flask with a vehicle (DMSO) control.

  • Culture Maintenance: Maintain the cells in the this compound-containing medium, replacing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate comparable to the parental line, increase the this compound concentration by a factor of 1.5 to 2.0.[4]

  • Monitoring and Adaptation: At each new concentration, a significant portion of cells may die.[4] It is crucial to monitor the culture closely. Allow the surviving cells to repopulate the flask. This adaptation period can take several days to weeks.[6][7] If cell death exceeds 80% or the cells fail to recover, reduce the concentration to the previous level for an additional period before attempting to escalate again.[7]

  • Iterative Process: Repeat steps 2-4, gradually increasing the concentration of this compound over several months. The goal is to culture cells that can proliferate in a drug concentration that is at least 10-fold higher than the initial parental IC50.

  • Cryopreservation: It is critical to cryopreserve cell stocks at each successful concentration stage.[6] This provides a backup in case of contamination or excessive cell death at a higher concentration.

  • Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound (e.g., the highest concentration they survived) to ensure the stability of the resistant phenotype.

Protocol 3: Confirmation and Characterization of Resistant Phenotype

Objective: To confirm the drug-resistant phenotype and investigate potential underlying mechanisms.

Procedures:

  • IC50 Re-evaluation: Perform the cell viability assay as described in Protocol 1 on both the newly generated resistant cell line and the parental cell line. A significant rightward shift in the dose-response curve and a >10-fold increase in the IC50 value confirms the resistant phenotype.

  • Analysis of mTOR Pathway Signaling:

    • Western Blotting: Culture both parental and resistant cells with and without this compound treatment for a defined period (e.g., 2-4 hours). Prepare cell lysates and perform Western blot analysis for key mTOR pathway proteins, including p-AKT (S473), total AKT, p-S6 (S240/244), and total S6. In resistant cells, these phosphorylation marks may remain elevated despite this compound treatment, suggesting pathway reactivation.

  • Investigation of Resistance Mechanisms:

    • Sanger/Next-Generation Sequencing (NGS): Isolate genomic DNA from both parental and resistant cell lines. Sequence the mTOR gene to identify potential mutations in the drug-binding pocket or other regulatory domains that could confer resistance.

    • Bypass Pathway Analysis: Use Western blotting or phospho-kinase arrays to investigate the activation of alternative signaling pathways, such as the MAPK/ERK pathway (p-ERK) or other receptor tyrosine kinases (e.g., EGFR, MET), which can mediate resistance to mTOR inhibitors.[8][9]

Potential Mechanisms of Resistance to mTOR Inhibition

Acquired resistance to kinase inhibitors can arise through various mechanisms.[8][9][10] For mTOR inhibitors like this compound, these can be broadly categorized as on-target alterations or the activation of off-target bypass pathways. Understanding these mechanisms is key to developing effective second-line therapies.

Resistance_Mechanisms cluster_main Mechanisms of Resistance to this compound OnTarget On-Target Alterations mTOR Gatekeeper\nMutations mTOR Gatekeeper Mutations OnTarget->mTOR Gatekeeper\nMutations mTOR Gene\nAmplification mTOR Gene Amplification OnTarget->mTOR Gene\nAmplification OffTarget Off-Target Bypass Upregulation of\nPI3K Signaling Upregulation of PI3K Signaling OffTarget->Upregulation of\nPI3K Signaling Activation of\nMAPK/ERK Pathway Activation of MAPK/ERK Pathway OffTarget->Activation of\nMAPK/ERK Pathway Increased RTK\nSignaling (e.g., MET, EGFR) Increased RTK Signaling (e.g., MET, EGFR) OffTarget->Increased RTK\nSignaling (e.g., MET, EGFR) Other Other Mechanisms Increased Drug Efflux\n(e.g., ABC Transporters) Increased Drug Efflux (e.g., ABC Transporters) Other->Increased Drug Efflux\n(e.g., ABC Transporters) Metabolic\nReprogramming Metabolic Reprogramming Other->Metabolic\nReprogramming Epithelial-Mesenchymal\nTransition (EMT) Epithelial-Mesenchymal Transition (EMT) Other->Epithelial-Mesenchymal\nTransition (EMT)

Figure 3. Potential mechanisms of acquired resistance to the mTOR inhibitor this compound.

Conclusion

The successful development of this compound resistant cell lines using the protocols outlined here provides a robust in vitro platform for cancer research and drug development. These models are essential for investigating the complex landscape of therapeutic resistance, discovering novel drug targets, testing combination therapies, and ultimately advancing the development of more durable and effective cancer treatments.

References

Troubleshooting & Optimization

FT-1518 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of FT-1518, a potent and selective dual mTORC1 and mTORC2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). A stock solution of at least 5 mg/mL can be prepared in DMSO with the aid of ultrasonication and warming to 60°C.[1]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below. It is advisable to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.[1][2]

Q3: I am observing low potency or inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results can stem from several factors, including improper storage, incorrect solution preparation, or degradation of the compound. Ensure that the stock solutions are stored correctly at -80°C and have not exceeded their recommended storage period of 6 months.[1] It is also critical to verify the final concentration of this compound in your assay and ensure complete dissolution in the culture medium. For any inhibitor, it is recommended to use the lowest concentration possible that achieves the desired biological effect to avoid off-target effects.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective and potent inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] By inhibiting these complexes, this compound blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[4][5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous media/cell culture medium. The aqueous solubility of this compound is low. The final concentration of DMSO from the stock solution may be too low to maintain solubility.Ensure the final DMSO concentration in the aqueous medium is sufficient to keep this compound dissolved. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Prepare intermediate dilutions in a solvent compatible with your final medium if necessary. Consider using a formulation aid such as PEG300, Tween-80, or SBE-β-CD for in vivo studies, as suggested in some protocols.[1]
This compound appears to be inactive or shows reduced activity over time in culture. The compound may be unstable in the cell culture medium at 37°C over extended incubation periods. Components in the media could be reacting with the compound.Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Test for activity at different time points after addition to the medium. If instability is observed, consider replenishing the compound by changing the medium at regular intervals during long-term experiments.
High background or off-target effects observed in experiments. The concentration of this compound used may be too high, leading to non-specific interactions. The purity of the compound may be compromised.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Use the lowest effective concentration to minimize off-target effects.[3] Ensure the this compound used is of high purity.
Inconsistent results between different batches of this compound. There may be batch-to-batch variability in the purity or formulation of the compound.If you suspect batch-to-batch variability, it is recommended to qualify each new batch by performing a standard set of quality control experiments, such as determining the IC50 in a sensitive cell line. Contact the supplier for batch-specific information if significant discrepancies are observed.

Data Presentation

This compound Solubility and Storage Conditions
Parameter Recommendation Source
Solubility in DMSO 5 mg/mL (12.68 mM) with ultrasonic and warming to 60°C[1]
Storage of Powder -20°C for 3 years; 4°C for 2 years[1]
Storage of Solution in DMSO -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • To prepare a 5 mg/mL stock solution, add 1 mL of DMSO to 5 mg of this compound powder.

    • To aid dissolution, sonicate the mixture and/or warm it to 60°C until the solution is clear.

    • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates PI3K PI3K AKT AKT PI3K->AKT Activates AKT->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits mTORC2 mTORC2 AKT_phospho AKT (S473) Phosphorylation mTORC2->AKT_phospho Phosphorylates FT1518 This compound FT1518->mTORC1 Inhibits FT1518->mTORC2 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Represses (when active) Cell_Survival Cell Survival AKT_phospho->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Cell Seeding D Treat Cells with this compound (and appropriate controls) B->D C->D E Incubate for Desired Time D->E F Assay for Downstream Effects (e.g., Western Blot for p-S6, Cell Proliferation Assay) E->F G Data Analysis F->G

Caption: A general experimental workflow for evaluating the biological activity of this compound.

Troubleshooting Logic for Solubility Issues

Solubility_Troubleshooting rect_node rect_node start Precipitate observed in aqueous solution? check_stock Is stock solution clear and fully dissolved? start->check_stock check_dmso Is final DMSO concentration < 0.1%? increase_dmso Increase final DMSO concentration (up to 0.5%) check_dmso->increase_dmso Yes check_temp Was the aqueous solution prepared at room temp? check_dmso->check_temp No resolved Issue Resolved increase_dmso->resolved check_stock->check_dmso Yes remake_stock Prepare fresh stock solution (use sonication/warming) check_stock->remake_stock No remake_stock->check_stock warm_solution Gently warm solution to aid dissolution check_temp->warm_solution No unresolved Issue Persists: Consider formulation aids check_temp->unresolved Yes warm_solution->resolved

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

References

Technical Support Center: Optimizing FT-1518 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FT-1518, a selective and potent mTORC1 and mTORC2 inhibitor, for various cell line-based experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation, selective, and orally bioavailable inhibitor of both mTORC1 and mTORC2 complexes.[1] It exhibits anti-tumor activity by blocking the mTOR signaling pathway, which is crucial for cell growth, proliferation, and metabolism.[1][2] Inhibition of this pathway can be observed by a decrease in the phosphorylation of downstream biomarkers such as Akt (at serine 473), S6 ribosomal protein, and p70S6K.[1]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: this compound has shown significant growth inhibitory activity in the low nanomolar range across a variety of hematologic and solid tumor cell lines.[1] If the IC50 value for your specific cell line is not known, a good starting point for a range-finding experiment is to test a broad range of concentrations. Based on its reported potency, a range from 1 nM to 10 µM is advisable. For inhibitors with known biochemical IC50 or Ki values, a starting concentration in cell-based assays is often recommended to be 5 to 10 times higher than these values to achieve complete inhibition of the target.[3]

Q3: How do I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a high-quality, anhydrous solvent like DMSO.[3] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][4] When preparing for an experiment, thaw an aliquot and make fresh dilutions in your cell culture medium.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity.[4] A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[4][5] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest concentration of this compound used) in all experiments to account for any effects of the solvent itself.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of cell death or cytotoxicity observed even at low concentrations. The cell line is highly sensitive to mTOR pathway inhibition.[3] Off-target effects of the compound at the tested concentrations.[3][4] Solvent toxicity.[4]Perform a dose-response curve with a wider range of lower concentrations.[4] Reduce the incubation time.[4] Ensure the final DMSO concentration is ≤ 0.1% and run a vehicle-only control.[4]
No significant inhibitory effect observed at expected concentrations. The compound may have degraded due to improper storage or handling.[4] The compound may not be cell-permeable in your specific cell line.[4] The cell line may be resistant to mTOR inhibition. The experimental readout is not sensitive enough.Prepare a fresh stock solution of this compound.[4] Confirm the cell permeability of this compound from literature or manufacturer's data.[4] Verify the presence and activity of the mTOR pathway in your cell line. Use a more sensitive assay or check for downstream markers of mTOR inhibition (e.g., p-S6 levels).
High variability between experimental replicates. Inconsistent cell seeding density. Inaccurate pipetting of the inhibitor. The compound is not fully solubilized in the media.[6]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Ensure the diluted this compound is thoroughly mixed with the culture medium before adding to the cells.
Precipitate forms in the culture medium after adding this compound. The concentration of this compound exceeds its solubility in the aqueous culture medium.[7]Lower the final concentration of this compound. Ensure the DMSO stock is fully dissolved before diluting in the medium.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its effect on cell viability.[3]

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.[3]

  • Inhibitor Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[3]

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[3]

  • MTT Assay:

    • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]

    • After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Assessing mTOR Pathway Inhibition by Western Blot

This protocol is for assessing the effect of this compound on the phosphorylation of its downstream targets.

Materials:

  • 6-well cell culture plates

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->AKT S473 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton FT1518 This compound FT1518->mTORC1 FT1518->mTORC2 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1 and mTORC2.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (24-72h) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound in a cell line.

Troubleshooting_Logic Start Start Experiment Problem Unexpected Results? Start->Problem NoEffect No Effect Observed? Problem->NoEffect Yes Success Optimal Concentration Found Problem->Success No HighToxicity High Toxicity? NoEffect->HighToxicity No CheckStock Check this compound Stock (Age, Storage) NoEffect->CheckStock Yes CheckDMSO Check Final DMSO % (Should be <=0.1%) HighToxicity->CheckDMSO Yes IncreaseConc Increase Concentration Range CheckStock->IncreaseConc DecreaseConc Decrease Concentration Range &/or Incubation Time CheckDMSO->DecreaseConc

Caption: A logical workflow for troubleshooting common issues when optimizing this compound concentration.

References

Technical Support Center: FT-1518 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "FT-1518" have not yielded information on a specific pharmaceutical compound or research molecule. The following content is a generalized template based on common inquiries and troubleshooting for investigating off-target effects of small molecule inhibitors. Researchers should substitute "this compound" with the actual compound name and tailor the experimental details accordingly.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our compound. Could this be due to off-target effects?

A1: Yes, an unexpected or unexplainable phenotype is a common indicator of potential off-target effects. Small molecule inhibitors can interact with proteins other than the intended target, leading to a variety of cellular responses. It is crucial to deconvolute the observed phenotype to distinguish between on-target and off-target effects. We recommend initiating a series of validation experiments to investigate this possibility.

Q2: What is the first step to investigate potential off-target effects of our compound?

A2: A good first step is to perform a broad kinase screen or a safety screen against a panel of common off-target liabilities (e.g., GPCRs, ion channels, transporters). This will provide an initial overview of the compound's selectivity and highlight potential off-target families or specific proteins that warrant further investigation.

Q3: Our compound is showing activity against a kinase that is structurally different from our primary target. What does this mean?

A3: This is not uncommon. While kinase inhibitors are often designed with a specific active site in mind, the high degree of conservation within the human kinome can lead to cross-reactivity. Even kinases in different families can share structural motifs in their ATP-binding pockets that allow for inhibitor binding. This finding should be validated using orthogonal assays, and the functional consequence of inhibiting this off-target kinase should be explored in your cellular models.

Q4: How can we confirm that an observed off-target interaction is responsible for the phenotype we are seeing?

A4: Confirming a causal link between an off-target interaction and a phenotype requires a multi-pronged approach. Key strategies include:

  • Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of your compound with varying potency against the primary and off-target proteins. If the phenotypic effect correlates with the potency against the off-target, it strengthens the causal link.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target protein. If knockdown/knockout of the off-target phenocopies or rescues the effect of your compound, it provides strong evidence for a causal relationship.

  • Rescue experiments: If the off-target has a known substrate or downstream effector, attempt to rescue the phenotype by adding back the substrate or overexpressing the effector.

Troubleshooting Guides

Issue 1: High background signal or non-specific effects in cellular assays.

Possible Cause Troubleshooting Step
Compound precipitation Check the solubility of your compound in the assay medium. Use a lower concentration or add a solubilizing agent if necessary. Visually inspect wells for precipitates.
Cellular toxicity Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which your compound is toxic. Conduct your functional assays at non-toxic concentrations.
Assay interference Run your compound in a control assay lacking the target protein to assess for non-specific effects on the detection reagents or system.

Issue 2: Inconsistent results between biochemical and cellular assays.

Possible Cause Troubleshooting Step
Poor cell permeability Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Compound efflux Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this potentiates the cellular activity of your compound.
Intracellular metabolism Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. A highly metabolized compound may have a shorter effective half-life in cells.

Experimental Protocols

Kinase Profiling

Objective: To assess the selectivity of a compound by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a microtiter plate.

  • Compound Addition: Add the test compound dilutions to the assay plate. Include a positive control (a known inhibitor of the kinases being tested) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This is often done using a fluorescence-, luminescence-, or radioactivity-based method.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein and other proteins of interest using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_intended Intended On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibition Off_Target_Kinase Off_Target_Kinase This compound->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Cellular_Response_A Cellular_Response_A Downstream_Effector_1->Cellular_Response_A Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Unexpected_Phenotype Unexpected_Phenotype Downstream_Effector_2->Unexpected_Phenotype

Caption: Intended vs. potential off-target signaling pathways of a kinase inhibitor.

Experimental_Workflow Start Start Unexpected_Phenotype Unexpected_Phenotype Start->Unexpected_Phenotype Broad_Kinase_Screen Broad_Kinase_Screen Unexpected_Phenotype->Broad_Kinase_Screen Identify_Off_Targets Identify_Off_Targets Broad_Kinase_Screen->Identify_Off_Targets Validate_in_Cellular_Assays Validate_in_Cellular_Assays Identify_Off_Targets->Validate_in_Cellular_Assays CETSA CETSA Validate_in_Cellular_Assays->CETSA Orthogonal_Assays Orthogonal_Assays Validate_in_Cellular_Assays->Orthogonal_Assays Link_Phenotype_to_Off_Target Link_Phenotype_to_Off_Target CETSA->Link_Phenotype_to_Off_Target Orthogonal_Assays->Link_Phenotype_to_Off_Target SAR_Analysis SAR_Analysis Link_Phenotype_to_Off_Target->SAR_Analysis Genetic_Knockdown Genetic_Knockdown Link_Phenotype_to_Off_Target->Genetic_Knockdown End End SAR_Analysis->End Genetic_Knockdown->End

Caption: A typical experimental workflow for investigating off-target effects.

Technical Support Center: Overcoming Resistance to MALT1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MALT1 inhibitors?

A1: MALT1 is a paracaspase that acts as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1] This complex is crucial for the activation of the NF-κB pathway, which is essential for the proliferation and survival of certain cancer cells, particularly in subtypes of B-cell lymphomas like Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][2] MALT1 inhibitors block the proteolytic activity of MALT1, thereby preventing the cleavage of its substrates and inhibiting downstream NF-κB signaling.[1] This leads to cell cycle arrest and reduced cell viability in MALT1-dependent tumors.[2]

Q2: My cancer cell line, which was initially sensitive to a MALT1 inhibitor, is now showing signs of resistance. What are the potential mechanisms?

A2: Acquired resistance to MALT1 inhibitors can arise through several mechanisms. One of the most common is the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the NF-κB pathway.[3][4] Key bypass pathways implicated in MALT1 inhibitor resistance include the PI3K/AKT/mTOR and integrin signaling pathways.[4][5] Additionally, mutations in genes downstream of MALT1 or loss of negative regulators of oncogenic pathways can also contribute to resistance.[3]

Q3: Are there any known genetic markers associated with intrinsic resistance to MALT1 inhibitors?

A3: Yes, certain genetic alterations can confer intrinsic resistance to MALT1 inhibitors. For instance, loss of TNFAIP3 (also known as A20), a negative regulator of NF-κB signaling, has been observed in some MALT1 inhibitor-resistant ABC-DLBCL cell lines.[1] Additionally, mutations in TAK1, a kinase upstream of the canonical NF-κB pathway, should be considered before initiating treatment with MALT1 inhibitors.[1]

Q4: I am not observing the expected downstream effects of my MALT1 inhibitor (e.g., decreased NF-κB activity, reduced cleavage of BCL10 or Roquin) in my experiments. What could be wrong?

A4: Several factors could contribute to this issue. First, verify the potency and stability of your MALT1 inhibitor stock. It's also crucial to optimize the treatment conditions, including drug concentration and incubation time, for your specific cell line. Some cell lines may require higher concentrations or longer exposure to exhibit a response.[6] Finally, consider the possibility of inherent resistance in your chosen cell line due to pre-existing activation of bypass pathways or genetic alterations.[6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for the MALT1 inhibitor in cell viability assays.
Possible CauseTroubleshooting Steps
Cell Passage Number and Confluency Use cells within a consistent and low passage number range. Seed cells at a uniform density to ensure consistent starting conditions for each experiment.
Inhibitor Instability Prepare fresh dilutions of the MALT1 inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Variability Ensure homogenous cell suspension before seeding to prevent clumping. To minimize "edge effects" in microplates, consider not using the outer wells or filling them with sterile media or PBS.
Problem 2: No significant increase in apoptosis after MALT1 inhibitor treatment in a supposedly sensitive cell line.
Possible CauseTroubleshooting Steps
Suboptimal Drug Exposure Perform a time-course experiment to determine the optimal duration of treatment for inducing apoptosis in your cell line.
Activation of Pro-Survival Pathways Investigate the activation status of pro-survival signaling pathways such as PI3K/AKT/mTOR.[4][5] High basal activity or feedback activation of these pathways can counteract the pro-apoptotic effects of MALT1 inhibition.[3]
Technical Issues with Apoptosis Assay Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is properly calibrated and that you are using appropriate positive and negative controls.
Problem 3: Development of a resistant cell line population during long-term culture with a MALT1 inhibitor.
Possible CauseTroubleshooting Steps
Selection of Pre-existing Resistant Clones This is a common mechanism for acquired resistance. Characterize the resistant population to identify the underlying resistance mechanisms.
Activation of Bypass Signaling Pathways Use techniques like western blotting or phospho-protein arrays to compare the signaling profiles of the sensitive and resistant cell lines. Look for increased phosphorylation of key nodes in survival pathways like AKT and S6 kinase.
Drug Efflux Pump Overexpression While not explicitly documented for MALT1 inhibitors yet, overexpression of ATP-binding cassette (ABC) transporters is a common drug resistance mechanism. Evaluate the expression and activity of efflux pumps like MDR1 (ABCB1).

Data Summary

Table 1: Overview of Potential MALT1 Inhibitor Resistance Mechanisms
Resistance MechanismKey Molecules/Pathways InvolvedExperimental ValidationPotential Strategy to Overcome
Bypass Signaling Activation PI3K/AKT/mTOR, Integrin Signaling[4][5]Western Blot for p-AKT, p-S6K; RNA-seqCombination therapy with PI3K, AKT, or mTOR inhibitors.[3]
Genetic Alterations Loss of TNFAIP3, TAK1 mutations[1]Gene sequencing, Western Blot for TNFAIP3Combination with therapies targeting pathways downstream of the mutation.
Upregulation of MALT1 MALT1 overexpression[4][5]qPCR, Western Blot for MALT1Combination therapy with BTK inhibitors.[4][5]

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the MALT1 inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add the reagent to each well, incubate, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Lyse sensitive and resistant cells (both untreated and treated with the MALT1 inhibitor) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-S6, S6, cleaved BCL10, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_start Start cluster_treatment Treatment & Observation cluster_outcome Outcome cluster_analysis Analysis of Resistance start Sensitive Cancer Cell Line treatment Treat with MALT1 Inhibitor start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability long_term Long-term Culture with Increasing Inhibitor Concentration treatment->long_term sensitive Cell Death viability->sensitive resistant Resistant Population Emerges long_term->resistant western Western Blot (Signaling Pathways) resistant->western genomic Genomic/Transcriptomic Analysis resistant->genomic combination Test Combination Therapies western->combination genomic->combination

Caption: Experimental workflow for identifying and characterizing MALT1 inhibitor resistance.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_resistance Resistance Pathway BCR BCR Signaling CARD11 CARD11 BCR->CARD11 activates BCL10 BCL10 MALT1 MALT1 NFkB NF-κB Activation MALT1->NFkB cleaves substrates, leading to Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K PI3K/AKT/mTOR Pathway PI3K->Proliferation Bypass Mechanism MALT1_inhibitor MALT1 Inhibitor MALT1_inhibitor->MALT1

Caption: MALT1 signaling and a key resistance bypass pathway.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Experimental Outcome (e.g., High IC50, No Apoptosis) cause1 Inhibitor Issue (Potency, Stability) start->cause1 cause2 Experimental Conditions (Cell Density, Assay) start->cause2 cause3 Inherent Cell Resistance start->cause3 solution1 Validate Inhibitor Activity (Use Sensitive Control Cell Line) cause1->solution1 solution2 Optimize Assay Parameters (Titrate Cell Number, Time Course) cause2->solution2 solution3 Investigate Resistance Mechanisms (Western Blot, Sequencing) cause3->solution3 outcome Test Combination Therapy solution3->outcome Identifies Bypass Pathway

References

Technical Support Center: Interpreting Unexpected Results with FT-1518

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FT-1518, a potent and selective dual mTORC1 and mTORC2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a new generation, orally bioavailable small molecule inhibitor that selectively targets both mTORC1 and mTORC2 complexes.[1] Its primary mechanism of action is the inhibition of the kinase activity of mTOR, which in turn blocks downstream signaling pathways that regulate cell growth, proliferation, survival, and metabolism. A key characteristic of this compound is its ability to inhibit the phosphorylation of mTORC1 substrate p70 S6 Kinase (pS6) and the mTORC2 substrate Akt at serine 473 (pAkt S473), without affecting the PI3K-dependent phosphorylation of Akt at threonine 308 (pAkt T308).[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and can be stable for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, specific formulations using excipients like PEG300, Tween-80, and saline, or SBE-β-CD in saline may be required to achieve a clear solution.[1]

Q4: What are the expected on-target effects of this compound in cancer cell lines?

A4: this compound is expected to exhibit significant growth inhibitory activity in a wide range of hematologic and solid tumor cell lines, with most activities in the low nanomolar range.[1] This anti-proliferative effect is a direct consequence of the inhibition of the mTOR pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

In Vitro Cell-Based Assays

Q5: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound. What could be the reason?

A5: There are several potential reasons for a lack of efficacy. Here is a troubleshooting workflow to help you identify the cause:

Troubleshooting Workflow for Lack of Cell Viability Effect

start No decrease in cell viability observed q1 Is the compound dissolved and stored correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cell line known to be sensitive to mTOR inhibition? a1_yes->q2 s1 Prepare fresh stock solution in DMSO. Aliquot and store at -80°C. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the correct concentration range used? a2_yes->q3 s2 Consider using a positive control cell line known to be sensitive to mTOR inhibitors. Investigate the mTOR pathway status in your cell line. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the incubation time sufficient? a3_yes->q4 s3 Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Have you confirmed target engagement? a4_yes->q5 s4 Perform a time-course experiment (e.g., 24h, 48h, 72h). a4_no->s4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end If issues persist, consider cell line-specific resistance mechanisms or consult technical support. a5_yes->end s5 Perform a Western blot to check for inhibition of pS6 (S240/244) and pAkt (S473). a5_no->s5

Caption: Troubleshooting logic for lack of this compound efficacy.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation/Precipitation Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Visually inspect for precipitation after dilution in culture media.
Incorrect Dosing Perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to micromolar) to determine the IC50 value for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing an anti-proliferative effect.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This could be due to mutations in the mTOR pathway or activation of bypass signaling pathways.[2]
Lack of Target Engagement Confirm that this compound is inhibiting its intended targets in your cells by performing a Western blot to assess the phosphorylation status of pS6 (S240/244) and pAkt (S473).

Q6: My Western blot results for mTOR pathway markers are inconsistent or unexpected after this compound treatment. What should I do?

A6: Inconsistent Western blot results can be frustrating. Here are some common issues and how to address them:

Troubleshooting Inconsistent Western Blot Results

Observation Potential Cause Recommended Action
No change in pS6 or pAkt (S473) levels Ineffective concentration of this compound or insufficient treatment time.Optimize the concentration and incubation time of this compound. A short time course (e.g., 1, 2, 4, 8 hours) is recommended to see acute effects on signaling.
High background or non-specific bands Antibody quality, blocking inefficiency, or improper washing.Use validated antibodies for mTOR pathway proteins. Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase the number and duration of washes.
Decrease in total protein levels This could indicate a cytotoxic effect of the compound at the tested concentration and duration.Perform a cell viability assay to assess cytotoxicity. If high toxicity is observed, consider reducing the concentration or treatment time for signaling studies.
Unexpected increase in pAkt (T308) This is not an expected direct effect of this compound. It could be due to feedback loops upon mTORC1 inhibition.This is a known phenomenon with some mTOR inhibitors. It is important to also measure pAkt (S473) to confirm mTORC2 inhibition.
Variable results between experiments Inconsistent cell culture conditions (e.g., cell density, serum concentration) or technical variability in the Western blot procedure.Standardize cell seeding density and serum conditions. Ensure consistent protein loading and transfer efficiency. Use a reliable loading control (e.g., GAPDH, β-actin).

Signaling Pathway of this compound

cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt (S473) Akt mTORC2->Akt (S473) Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2.

In Vivo Experiments

Q7: I am not observing the expected anti-tumor efficacy of this compound in my xenograft model. What are the possible reasons?

A7: In vivo studies introduce more variables. Consider the following:

Potential Cause Troubleshooting Steps
Suboptimal Dosing or Schedule Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal dosing schedule. This compound has been shown to have dose-dependent tumor growth inhibition.
Poor Pharmacokinetics/Pharmacodynamics (PK/PD) Analyze tumor and plasma levels of this compound to ensure adequate drug exposure. Correlate drug levels with target inhibition (pS6 and pAkt S473) in tumor tissue.
Tumor Model Resistance The chosen xenograft model may be resistant to mTOR inhibition. Consider using a model with known mTOR pathway activation.
Off-target Toxicities Monitor for signs of toxicity, as off-target effects can impact the overall health of the animal and confound efficacy results. Common side effects of mTOR inhibitors include metabolic changes and immunosuppression.

Key Experimental Protocols

Western Blotting for mTOR Pathway Analysis
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • p-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • p-Akt (Ser473)

      • p-Akt (Thr308)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect with an enhanced chemiluminescence (ECL) reagent.[3]

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[4][5][6]

Immunoprecipitation of mTORC1 and mTORC2
  • Cell Lysis:

    • Lyse cells in CHAPS-based buffer, as other detergents can disrupt the mTOR complexes.[7]

  • Immunoprecipitation:

    • Incubate cell lysates with an antibody specific for a core component of the complex of interest (e.g., anti-Raptor for mTORC1 or anti-Rictor for mTORC2) overnight at 4°C.[7]

    • Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against other components of the complex to confirm co-immunoprecipitation.

Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available data and should be used as a reference. Experimental conditions may need to be optimized for your specific cell lines and models.

References

Technical Support Center: FT-1518 Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific compound designated "FT-1518" is not available in the public domain. The following content is a generalized template based on standard preclinical safety and toxicology evaluation practices in drug development. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our rodent model at what we predicted to be a therapeutic dose. What are the immediate next steps?

A1: Immediate steps should include:

  • Stop Dosing: Cease administration of the compound in the affected cohort immediately to prevent further animal loss.

  • Necropsy: Conduct a full gross necropsy on the deceased animals as soon as possible to identify any macroscopic organ abnormalities. Collect tissues for histopathology.

  • Dose Verification: Re-verify the formulation, concentration, and dosing calculations to rule out a dosing error.

  • Review Literature: Although no data exists for "this compound," review literature for compounds with a similar structure or mechanism of action to identify potential known class-related toxicities.

  • Dose De-escalation: Initiate a new cohort at a significantly lower dose (e.g., 1/10th of the current dose) to establish a survivable dose range.

Q2: What are the standard "core battery" safety pharmacology studies required before a first-in-human (FIH) trial?

A2: The ICH S7A guideline outlines the core battery of safety pharmacology studies to investigate effects on vital organ systems.[1][2] These are critical to assess the risk of acute adverse effects in clinical trials.[3] The core battery includes:

  • Central Nervous System (CNS): Typically involves a functional observational battery (FOB), such as a modified Irwin test, in rodents to assess behavioral and neurological changes.[2][3]

  • Cardiovascular (CV) System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters.[3] An in vitro hERG assay is also standard to assess the risk of QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate and function, often measured by methods like whole-body plethysmography in rodents.[2][3]

Q3: Our compound shows some evidence of liver enzyme (e.g., ALT, AST) elevation in a 14-day rat study. How do we investigate this further?

A3: Elevated liver enzymes are a common finding. To determine the significance and human relevance, consider the following:

  • Histopathology: This is the most critical step. Microscopic examination of the liver tissue can confirm hepatocellular injury, necrosis, or other pathological changes.

  • Dose-Response Relationship: Determine if the enzyme elevation is dose-dependent. A clear dose-response strengthens the evidence of a drug-induced effect.

  • Mechanistic Studies: Conduct in vitro assays using primary hepatocytes (human and animal) to investigate potential mechanisms like mitochondrial toxicity, reactive metabolite formation, or bile acid transport inhibition.

  • Biomarkers: Consider measuring more specific biomarkers of liver injury, such as glutamate (B1630785) dehydrogenase (GLDH) for mitochondrial damage or microRNAs, to gain more mechanistic insight.

Troubleshooting Guides

Issue 1: High variability in plasma exposure (AUC) across animals in the same dose group.
  • Possible Cause: Formulation issues (e.g., poor solubility, instability).

    • Troubleshooting Step: Re-evaluate the formulation. Check solubility, particle size, and stability under dosing conditions. Consider an alternative vehicle or formulation strategy.

  • Possible Cause: Dosing inaccuracies (e.g., improper gavage technique).

    • Troubleshooting Step: Ensure all technical staff are properly trained and consistent in their dosing technique. For IV infusions, check catheter patency and infusion pump calibration.

  • Possible Cause: First-pass metabolism differences.

    • Troubleshooting Step: Conduct in vitro metabolic stability assays with liver microsomes from the relevant species to understand metabolic clearance. If high, consider a different route of administration for initial studies.

Issue 2: Contradictory findings between in vitro cytotoxicity assays and in vivo toxicity.
  • Possible Cause: Metabolic activation is required for toxicity.

    • Troubleshooting Step: Standard in vitro cell lines may lack the necessary metabolic enzymes (e.g., Cytochromes P450). Repeat cytotoxicity assays using metabolically competent cells, such as primary hepatocytes or S9 fractions.

  • Possible Cause: The in vivo toxicity is an off-target effect not captured by the in vitro model.

    • Troubleshooting Step: The toxicity may be related to a specific physiological system (e.g., cardiovascular, immune). The safety pharmacology core battery and comprehensive toxicology studies are designed to identify such effects.[4][5]

  • Possible Cause: In vivo exposure is significantly higher than the effective concentration in vitro.

    • Troubleshooting Step: Correlate the plasma concentrations achieved in vivo with the concentrations used in vitro. Ensure the in vitro assay covers a concentration range that is relevant to the in vivo exposure.[6]

Data Presentation: General Toxicity Profile

As no data for this compound is available, the following tables are illustrative templates.

Table 1: Summary of a Hypothetical 7-Day Dose-Range Finding Study in Rats

Dose Group (mg/kg/day)Route of Admin.No. of Animals (M/F)Key Clinical ObservationsChange in Body Weight (Day 7)Key Necropsy Findings
Vehicle ControlPO5/5No abnormal findings+5.2%No abnormal findings
10PO5/5No abnormal findings+4.8%No abnormal findings
50PO5/5Piloerection, lethargy-2.1%Stomach discoloration
200PO5/5Severe lethargy, hunched posture-8.5%Enlarged liver, pale kidneys

Table 2: Hypothetical In Vitro Safety Panel Results

AssayTargetTest SystemResult (IC50)Interpretation
hERGK+ ChannelHEK293 Cells> 30 µMLow risk of QT prolongation
CytotoxicityCell ViabilityHepG2 Cells15 µMModerate cytotoxic potential
Ames TestMutagenicityS. typhimuriumNegativeNot mutagenic

Experimental Protocols

Protocol 1: General In Vivo Repeat-Dose Toxicity Study (e.g., 28-Day Rodent)
  • Animal Model: Sprague-Dawley rats (8-10 weeks old).

  • Group Allocation: Animals are randomized into 4 groups (n=10/sex/group): Vehicle control, Low dose, Mid dose, and High dose. A satellite group for toxicokinetic (TK) analysis is included.

  • Dose Administration: The compound is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity and mortality.

    • Weekly: Body weight and food consumption measurements.

    • Pre-dose & Termination: Ophthalmoscopy.

    • TK Sampling: Blood samples are collected from the satellite group at specified time points (e.g., 0, 1, 2, 4, 8, 24h) on Day 1 and Day 28.

  • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Pathology: A full necropsy is performed. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.

Visualizations

Diagram 1: General Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo - Non-GLP cluster_2 In Vivo - GLP cluster_3 Decision invitro_safety In Vitro Safety Panel (hERG, Ames, Cytotox) drf Dose-Range Finding (e.g., 7-day) invitro_safety->drf metabolism Metabolic Stability (Microsomes, Hepatocytes) metabolism->drf safety_pharm Safety Pharmacology Core Battery drf->safety_pharm repeat_dose Repeat-Dose Toxicity (e.g., 28-day, 90-day) drf->repeat_dose fih First-in-Human Readiness safety_pharm->fih repeat_dose->fih genotox Genotoxicity (e.g., MNT) genotox->fih

Caption: A generalized workflow for preclinical safety assessment leading to FIH trials.

Diagram 2: Troubleshooting Logic for In Vivo Mortality

G start Unexpected Mortality Observed in Study check_dose Verify Dosing Procedure & Formulation start->check_dose error Dosing Error Found check_dose->error Yes no_error No Dosing Error check_dose->no_error No correct Correct Error & Restart Cohort error->correct necropsy Perform Full Necropsy & Histopathology no_error->necropsy target_organ Identify Target Organ(s) of Toxicity necropsy->target_organ cv_effect Cardiovascular Effect? (e.g., hemorrhage) target_organ->cv_effect Yes cns_effect Neurological Effect? (e.g., seizures) target_organ->cns_effect Yes follow_up_cv Detailed CV Safety Studies cv_effect->follow_up_cv follow_up_cns Detailed CNS Safety Studies cns_effect->follow_up_cns

References

Technical Support Center: Improving FT-1518 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of FT-1515, a selective and potent mTORC1 and mTORC2 inhibitor. Given that FT-1518 is intended for oral administration and potent inhibitors of this class are often characterized by poor aqueous solubility, this guide focuses on strategies to enhance its oral bioavailability for successful in vivo studies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its poor solubility and various physiological factors.

    • Potential Causes:

      • Poor and Variable Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic. This can be due to the drug's inherent low solubility.

      • Food Effects: The presence or absence of food can significantly alter gastric pH, gastric emptying time, and the composition of GI fluids, all of which can impact the dissolution and absorption of poorly soluble drugs.

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of this compound reaching systemic circulation.

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This will help minimize variability due to food effects.

      • Particle Size Reduction: Consider reducing the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanosizing to increase the surface area for dissolution.[1][2][3]

      • Formulation Optimization: Explore enabling formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][4] These can reduce the dependency of absorption on physiological variables.

Issue 2: Low or Undetectable Plasma Concentrations of this compound After Oral Dosing

  • Question: We are administering what should be a pharmacologically active dose of this compound, but we are seeing very low or even undetectable levels in the plasma. What is the likely cause and what can we do?

  • Answer: This issue points to a significant barrier to absorption, which for a potent molecule like this compound is often very low aqueous solubility.

    • Potential Causes:

      • Extremely Low Aqueous Solubility: this compound may have very limited solubility in the aqueous environment of the GI tract, preventing a sufficient amount of the drug from dissolving and being absorbed.

      • Low Permeability: While many potent inhibitors have high permeability (BCS Class II), it is possible that this compound also has low permeability across the intestinal epithelium (BCS Class IV).

      • Extensive First-Pass Metabolism: The drug might be rapidly metabolized in the gut wall or liver before it can reach systemic circulation.

    • Troubleshooting Steps:

      • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and permeability of this compound (e.g., using in vitro assays like Caco-2 for permeability). This will help to classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.[3][5][6][7]

      • Employ Solubilization Techniques:

        • Co-solvents and Surfactants: For early-stage studies, formulating this compound in a vehicle containing co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) can enhance solubility.[4][8]

        • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as SEDDS can be highly effective. These systems form a fine emulsion in the gut, which can enhance absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[4]

        • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can significantly increase its dissolution rate and apparent solubility.

      • Consider Alternative Routes of Administration for Initial Studies: To confirm in vivo activity and establish a target plasma concentration, consider intraperitoneal (IP) or intravenous (IV) administration if a suitable formulation can be developed. This will bypass the barriers of oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the first-line formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

A1: For preclinical in vivo studies, the choice of formulation often depends on the stage of development and the resources available. Good starting points include:

  • Aqueous Suspensions with Wetting Agents: If the dose is not too high, a simple suspension of micronized this compound in an aqueous vehicle containing a surfactant or wetting agent can be sufficient.

  • Solutions in Co-solvent/Surfactant Mixtures: Dissolving this compound in a mixture of pharmaceutically acceptable solvents and surfactants is a common and relatively quick approach.

  • Lipid-Based Formulations (SEDDS): These are particularly effective for lipophilic compounds and can significantly enhance oral bioavailability.[4] They present the drug in a solubilized form to the GI tract.

Q2: How can we determine if low bioavailability is due to poor solubility or poor permeability?

A2: The Biopharmaceutics Classification System (BCS) provides a framework for this.[3][5][6][7]

  • Solubility: Can be determined by measuring the amount of this compound that dissolves in aqueous buffers across a pH range of 1.2 to 6.8.

  • Permeability: Can be assessed using in vitro models such as the Caco-2 cell monolayer assay. A compound with low solubility and high permeability is classified as BCS Class II, and the primary focus should be on improving dissolution. A compound with low solubility and low permeability is BCS Class IV, which presents a greater challenge requiring strategies to improve both solubility and permeability.

Q3: What are the key pharmacokinetic parameters we should measure to assess the improvement in bioavailability?

A3: The key parameters to compare between different formulations are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. An increase in AUC is a direct indicator of improved bioavailability.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Data Presentation

The following table provides a hypothetical example of how different formulation strategies could improve the pharmacokinetic parameters of this compound in a rat model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 154.0 ± 1.0350 ± 110100 (Reference)
Micronized Suspension10120 ± 302.0 ± 0.5900 ± 200257
SEDDS Formulation10450 ± 901.5 ± 0.53150 ± 550900
Solid Dispersion10380 ± 751.0 ± 0.52800 ± 480800

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the designated formulation of this compound (e.g., aqueous suspension, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the formulation orally via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Keep the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb | inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton FT1518 This compound FT1518->mTORC1 inhibits FT1518->mTORC2 inhibits

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Bioavailability_Workflow Start Start: Low Bioavailability of this compound PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem Formulation Formulation Strategy Development PhysChem->Formulation Suspension Micronized Suspension Formulation->Suspension Lipid Lipid-Based (e.g., SEDDS) Formulation->Lipid SolidDisp Solid Dispersion Formulation->SolidDisp InVivo In Vivo Pharmacokinetic Study in Animal Model Suspension->InVivo Lipid->InVivo SolidDisp->InVivo Analysis Bioanalysis of Plasma (LC-MS/MS) InVivo->Analysis PK_Calc Pharmacokinetic Analysis Analysis->PK_Calc Decision Decision: Is Bioavailability Adequate? PK_Calc->Decision End End: Proceed with Efficacy/ Toxicology Studies Decision->End Yes Refine Refine Formulation Decision->Refine No Refine->Formulation

Caption: Workflow for improving the in vivo bioavailability of this compound.

Troubleshooting_Bioavailability Start Problem: Low Oral Bioavailability Solubility_Check Is the compound poorly soluble (BCS II or IV)? Start->Solubility_Check Solubility_Yes Improve Dissolution Rate: - Particle Size Reduction - Solid Dispersion - Lipid Formulation Solubility_Check->Solubility_Yes Yes Permeability_Check Is the compound poorly permeable (BCS III or IV)? Solubility_Check->Permeability_Check No Solubility_Yes->Permeability_Check Permeability_Yes Improve Permeability: - Use of Permeation Enhancers - Lipid Formulations Permeability_Check->Permeability_Yes Yes Metabolism_Check Is there high first-pass metabolism? Permeability_Check->Metabolism_Check No Permeability_Yes->Metabolism_Check Metabolism_Yes Address Metabolism: - Prodrug Approach - Co-administer Inhibitor - Lymphatic Targeting (Lipids) Metabolism_Check->Metabolism_Yes Yes No_Obvious_Issue Re-evaluate dose, compound stability, and analytical method Metabolism_Check->No_Obvious_Issue No Success Adequate Bioavailability Metabolism_Yes->Success No_Obvious_Issue->Success

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Troubleshooting Western Blot Experiments with FT-1518

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Western blot results involving the compound FT-1518. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and helpful visualizations to ensure the success of your Western blot analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter when performing a Western blot to analyze the effects of this compound.

Problem 1: Weak or No Signal for the Target Protein

Q: I am not detecting my protein of interest, or the signal is very weak after treating my cells with this compound. What could be the cause?

A: This is a common issue in Western blotting and can stem from several factors, from sample preparation to antibody concentrations.[1][2] A systematic check of each step is crucial for identifying the problem.

Troubleshooting Steps:

  • Verify Protein Concentration: Ensure that you have loaded a sufficient amount of protein on the gel.[3] Use a protein assay like the Bradford or BCA assay to accurately quantify the total protein in your lysates.[4]

  • Check Transfer Efficiency: Confirm that the proteins have successfully transferred from the gel to the membrane. This can be visualized by staining the membrane with Ponceau S after transfer.[4] If the transfer is inefficient, especially for high molecular weight proteins, consider adding a small percentage of SDS to the transfer buffer or for low molecular weight proteins, using a membrane with a smaller pore size.[3]

  • Antibody Activity and Concentration: The primary or secondary antibody may have lost activity or is being used at a suboptimal concentration.[2][3][5]

    • Perform a dot blot to check the activity of your primary antibody.[3]

    • Optimize the primary antibody concentration by performing a titration.

    • Ensure your secondary antibody is compatible with the primary antibody's host species.[2]

    • Always use freshly prepared antibody dilutions.[4][6]

  • Target Protein Abundance: The target protein may be expressed at very low levels in your samples. Consider enriching your sample for the protein of interest through immunoprecipitation.[4]

  • Blocking Buffer Issues: Over-blocking or using an inappropriate blocking agent can mask the epitope your antibody is supposed to recognize.[3][6] Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa.

Problem 2: High Background on the Western Blot

Q: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce this?

A: High background can be caused by several factors, including insufficient blocking, antibody concentrations being too high, or inadequate washing.[1]

Troubleshooting Steps:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking buffer is fresh and completely covers the membrane during incubation.

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[7] Try decreasing the antibody concentrations.

  • Increase Washing: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.[3][6]

  • Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination.[3][4] Ensure the membrane does not dry out at any point during the procedure.[4]

Problem 3: Non-Specific Bands are Present

Q: I am seeing multiple bands on my blot in addition to the band for my target protein. What could be the reason?

A: The presence of non-specific bands can be due to issues with the primary antibody, sample degradation, or overloading of protein.[1]

Troubleshooting Steps:

  • Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins.[8]

    • Check the antibody's datasheet to see if it has been validated for the application and species you are using.

    • Consider using a monoclonal antibody for higher specificity.[7]

  • Sample Preparation: Protein degradation can lead to the appearance of lower molecular weight bands.[6][7] Always prepare lysates on ice and add protease inhibitors to your lysis buffer.[9]

  • Reduce Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[3][7] Try loading less protein per lane.

  • Optimize Antibody Dilution: A higher than optimal concentration of the primary antibody can result in the detection of non-specific bands.[7]

Quantitative Data Summary

ParameterRecommendationCommon RangeNotes
Total Protein Load 10-50 µg5-100 µgDependent on target protein abundance. Use a positive control to validate.
Primary Antibody Dilution 1:10001:200 - 1:5000Optimize with a dilution series for each new antibody or experimental condition.
Secondary Antibody Dilution 1:50001:2000 - 1:20,000Higher dilutions can help reduce background.[10]
Blocking Time 1 hour at RT1-2 hours at RT or overnight at 4°CEnsure the membrane is fully submerged and agitated.[11]
Washing Steps 3 x 10 min3-5 washes of 5-15 min eachUse a sufficient volume of wash buffer (e.g., TBST).[10]

Experimental Protocols

A standard Western blot protocol consists of several key stages.[9]

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

    • This can be done using a wet or semi-dry transfer system.[9]

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.[12]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

    • Wash the membrane again several times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.

Visualizations

Western Blot Workflow

Western_Blot_Workflow Sample_Prep Sample Preparation Gel_Electrophoresis Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Protein_Transfer Protein Transfer Gel_Electrophoresis->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: A diagram illustrating the sequential steps of a standard Western blot experiment.

Troubleshooting Logic: No/Weak Signal

No_Signal_Troubleshooting Start No or Weak Signal Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer Successful? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer Conditions Transfer_OK->Optimize_Transfer No Check_Antibodies Check Antibody Activity/Concentration Transfer_OK->Check_Antibodies Yes Optimize_Transfer->Start Antibodies_OK Antibodies OK? Check_Antibodies->Antibodies_OK New_Antibodies Use Fresh/New Antibodies Antibodies_OK->New_Antibodies No Check_Protein Check Protein Load & Target Abundance Antibodies_OK->Check_Protein Yes New_Antibodies->Start Protein_OK Sufficient Protein? Check_Protein->Protein_OK Increase_Load Increase Protein Load or Enrich Target Protein_OK->Increase_Load No Review_Protocol Review Entire Protocol Protein_OK->Review_Protocol Yes Increase_Load->Start

Caption: A decision tree for troubleshooting weak or absent signals in a Western blot.

Hypothetical Signaling Pathway Affected by FT-1518dot

Signaling_Pathway FT1518 This compound Receptor Cell Surface Receptor FT1518->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Target_Protein Target Protein (Detected by Western Blot) Transcription_Factor->Target_Protein regulates expression

References

Technical Support Center: Minimizing Variability in FT-1518 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "FT-1518" is not publicly available. The following technical support guide is based on best practices for working with novel small molecule inhibitors and is intended to provide a framework for troubleshooting and experimental design. The data presented is illustrative.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the hypothetical novel small molecule inhibitor, this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound.

Question: Why am I observing high variability in my IC50 values for this compound across replicate experiments?

Answer: High variability in IC50 values is a common issue in early-stage drug discovery and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability - Assess the stability of this compound in your assay buffer over the time course of the experiment. - Perform a time-course experiment to see if the IC50 value changes with longer incubation times.[3] - Aliquot stock solutions to minimize freeze-thaw cycles.
Cell Seeding Inconsistency - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette or an automated cell dispenser for seeding. - Discard plates with uneven cell growth in the outer wells (the "edge effect").[4]
Assay Reagent Variability - Use fresh, high-quality reagents. - Ensure complete solubilization and mixing of all assay components. - Follow a standardized protocol with consistent incubation times and temperatures.[2]
Cell Passage Number - Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1]

Question: this compound shows potent activity in my biochemical assay but has a weak or no effect in cell-based assays. What could be the reason?

Answer: A discrepancy between biochemical and cell-based assay results is a frequent challenge when evaluating small molecule inhibitors.[5] This often points to issues with the compound's ability to reach its intracellular target.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Cell Permeability - Assess the permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] - If permeability is low, consider structural modifications to the molecule if feasible.
Compound Efflux - Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) to determine if this compound is a substrate. - Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
High Protein Binding - Determine the extent of this compound binding to serum proteins in your cell culture media. High binding reduces the free concentration of the compound available to enter cells.
Compound Metabolism - Assess the metabolic stability of this compound in the presence of liver microsomes or hepatocytes to determine if it is being rapidly metabolized.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Engagement
  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) and then incubate with primary antibodies against the target of interest and a loading control. Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence or fluorescence-based detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on protein expression or phosphorylation.

Data Presentation

The following tables provide illustrative data for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation (nM)
MCF-7Breast508
A549Lung12015
HCT116Colon7510
K562Leukemia20025

Table 2: Aqueous Solubility of this compound in Different Buffers

BufferpHSolubility (µg/mL)
PBS7.45
Acetate Buffer5.025
Glycine-HCl Buffer3.0100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis solubilize Solubilize this compound in DMSO treat_cells Treat Cells with Serial Dilutions solubilize->treat_cells cell_culture Culture and Passage Cell Lines cell_culture->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate on Spectrophotometer viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 report Report and Interpret Results calc_ic50->report

Caption: A typical experimental workflow for evaluating the potency of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FT1518 This compound FT1518->MEK Inhibition

Caption: A hypothetical signaling pathway where this compound inhibits MEK.

Troubleshooting Decision Tree

troubleshooting_tree start High Variability in IC50 Values check_solubility Is this compound fully solubilized in media? start->check_solubility check_cells Are cell seeding and passage number consistent? check_solubility->check_cells Yes improve_solubility Improve Solubilization (e.g., sonication, warming) check_solubility->improve_solubility No check_reagents Are assay reagents fresh and properly prepared? check_cells->check_reagents Yes standardize_cells Standardize Cell Handling Protocol check_cells->standardize_cells No check_stability Is this compound stable in assay conditions? check_reagents->check_stability Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No assess_stability Assess Compound Stability check_stability->assess_stability No

Caption: A decision tree for troubleshooting inconsistent IC50 results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: For most small molecule inhibitors, DMSO is the recommended solvent for creating a high-concentration stock solution (e.g., 10-20 mM). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q2: How can I assess for potential off-target effects of this compound?

A2: Assessing off-target effects is a critical step in characterizing a new inhibitor.[6] Approaches include performing kinome-wide screening against a panel of kinases, using structurally related but inactive control compounds, and conducting rescue experiments by overexpressing the intended target.

Q3: What are the best practices for storing this compound stock solutions?

A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex to ensure a homogenous solution.

Q4: How important is the choice of microplate for my cell-based assays?

A4: The choice of microplate can significantly impact assay performance.[4] For absorbance-based assays, clear plates are necessary. For fluorescence assays, black plates are used to minimize background fluorescence. For luminescence assays, white plates are recommended to maximize the signal. Tissue culture-treated plates are essential for adherent cell lines.[2]

References

Validation & Comparative

FT-1518 vs. Other mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mTOR-targeted cancer therapy, a new generation of inhibitors is emerging that offers improved selectivity and potency over first-generation rapalogs. This guide provides a comparative analysis of FT-1518, a novel and selective dual mTORC1 and mTORC2 inhibitor, against other established mTOR inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical data.

Disclaimer: Specific quantitative preclinical data for this compound, such as IC50 values and detailed in vivo efficacy, are not extensively available in the public domain at the time of this guide's compilation. The information on this compound is based on available conference abstracts and manufacturer information.

Overview of mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a validated therapeutic target.[2]

mTOR inhibitors can be broadly classified into three generations:

  • First-Generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors of mTORC1.[3]

  • Second-Generation (ATP-Competitive Inhibitors): These inhibitors, which include this compound and OSI-027, target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[4]

  • Third-Generation: This emerging class includes compounds with novel mechanisms of action, such as mTORC1-selective inhibitors that are not allosteric.

Comparative Data of mTOR Inhibitors

The following tables summarize the available quantitative data for this compound and other selected mTOR inhibitors.

Table 1: In Vitro Potency of mTOR Inhibitors

CompoundTypeTarget(s)IC50 (mTOR)IC50 (PI3Kα)Selectivity (mTOR vs. PI3Kα)Reference
This compound ATP-CompetitivemTORC1/mTORC2Low nanomolar (specific value not publicly available)Not specified, but selective against PI3KHigh[5]
Rapamycin AllostericmTORC1Not applicable (allosteric)Not applicableNot applicable[3]
Everolimus AllostericmTORC1IC50 in various cell lines ranges from 0.7 nM to >200 nMNot applicableNot applicable
Temsirolimus AllostericmTORC1Not specifiedNot applicableNot applicable
OSI-027 ATP-CompetitivemTORC1/mTORC222 nM (mTORC1), 65 nM (mTORC2)>10,000 nM>100-fold

Table 2: Preclinical In Vivo Efficacy of mTOR Inhibitors

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Multiple solid tumor xenograftsOral, dose-dependentHigh, dose-dependent TGI; superior to rapalogs[5]
Everolimus MDA-MB-468 breast cancer xenograft10 mg/kg, 3 times/week38.3%
OSI-027 COLO 205 and GEO colon cancer xenograftsNot specifiedSuperior efficacy compared to rapamycin

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis FT1518 This compound OSI-027 FT1518->mTORC2 FT1518->mTORC1 Rapalogs Rapalogs Rapalogs->mTORC1

Caption: The mTOR signaling pathway highlighting the points of intervention for different inhibitor classes.

Diagram 2: Experimental Workflow for mTOR Inhibitor Evaluation

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Western_Blot Western Blot Analysis (Target engagement & pathway modulation) Kinase_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Xenograft Tumor Xenograft Model (Efficacy assessment) Cell_Viability->Xenograft PD_Analysis Pharmacodynamic (PD) Analysis (Target inhibition in tumors) Xenograft->PD_Analysis Tox Toxicity Studies Xenograft->Tox

Caption: A typical experimental workflow for the preclinical evaluation of mTOR inhibitors.

Diagram 3: Classification of Compared mTOR Inhibitors

Inhibitor_Classification mTOR_Inhibitors mTOR Inhibitors Allosteric Allosteric mTORC1 Inhibitors (Rapalogs) mTOR_Inhibitors->Allosteric ATP_Competitive ATP-Competitive mTORC1/mTORC2 Inhibitors mTOR_Inhibitors->ATP_Competitive Rapamycin Rapamycin Allosteric->Rapamycin Everolimus Everolimus Allosteric->Everolimus Temsirolimus Temsirolimus Allosteric->Temsirolimus FT1518 This compound ATP_Competitive->FT1518 OSI027 OSI-027 ATP_Competitive->OSI027

Caption: Classification of the mTOR inhibitors discussed in this guide based on their mechanism of action.

Detailed Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on mTOR kinase activity.

Materials:

  • Recombinant human mTOR protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., recombinant inactive p70S6K or 4E-BP1)

  • Test compound (e.g., this compound) and control inhibitors

  • Phospho-specific antibody for the substrate

  • Detection system (e.g., HTRF, Luminex, or ELISA-based)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the mTOR enzyme and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (e.g., europium-labeled anti-tag antibody and Alexa Fluor 647-labeled tracer for a binding assay, or a phospho-specific antibody for a phosphorylation assay).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a suitable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of mTOR Pathway Modulation

This protocol is used to assess the effect of an mTOR inhibitor on the phosphorylation status of key downstream signaling proteins in cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the mTOR inhibitor for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an mTOR inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the mTOR inhibitor for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an mTOR inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route.

  • Measure tumor volume (e.g., using the formula: (length × width²)/2) and body weight regularly (e.g., twice a week).

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound represents a promising next-generation mTOR inhibitor with high potency and selectivity for both mTORC1 and mTORC2.[5] Preclinical data, although limited in public quantitative detail, suggests a favorable profile with potent anti-proliferative activity and in vivo efficacy that may be superior to first-generation rapalogs.[5] In contrast, established inhibitors like Everolimus and OSI-027 have well-characterized preclinical and clinical data, providing a solid benchmark for comparison. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel mTOR inhibitors. As more data on this compound becomes publicly available, a more direct and quantitative comparison will be possible, which will be critical for its future clinical development.

References

FT-1518 vs. Rapamycin: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mTOR-targeted cancer therapy, the evolution from first-generation allosteric inhibitors like rapamycin (B549165) to second-generation dual mTORC1/mTORC2 kinase inhibitors marks a significant advancement. This guide provides a detailed comparison of FT-1518, a novel dual mTORC1/mTORC2 inhibitor, and the well-established rapamycin, with a focus on their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Complexes

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[1]

Rapamycin , a macrolide, acts as an allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex. This action destabilizes mTORC1 and prevents the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][3] However, rapamycin only partially inhibits mTORC1 and does not directly inhibit mTORC2.[4] Chronic exposure to rapamycin can, in some cases, disrupt mTORC2 assembly and function.[5]

This compound is a new-generation, selective, and potent ATP-competitive inhibitor that targets the kinase domain of mTOR. This allows it to directly inhibit both mTORC1 and mTORC2.[1][6] By blocking both complexes, this compound offers a more comprehensive blockade of the mTOR signaling pathway, potentially overcoming some of the limitations of rapamycin, such as the feedback activation of the PI3K/Akt pathway.[1][2] this compound has been shown to potently inhibit mTORC1 and mTORC2 biomarkers, such as pS6(S240/244) and pAkt(S473), respectively, without inhibiting the PI3K biomarker pAkt(T308).[1][7]

cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effects cluster_3 Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2->Akt Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition This compound This compound This compound->mTORC1 Kinase Inhibition This compound->mTORC2 Kinase Inhibition

Figure 1: Simplified mTOR signaling pathway showing the points of inhibition for rapamycin and this compound.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies have demonstrated the potential of both this compound and rapamycin in inhibiting cancer cell growth. However, available data suggests that this compound exhibits a more potent and broader anti-tumor activity.

In Vitro Efficacy

This compound has shown significant growth inhibitory activity across a large panel of hematologic and solid tumor cell lines, with most activities falling into the low nanomolar range.[1][7][8] An abstract comparing the two reports that this compound demonstrated improved anti-proliferative activity when compared with rapamycin.[1]

Rapamycin also inhibits the proliferation of various cancer cell lines, but its efficacy can be limited by the incomplete inhibition of mTORC1 and the activation of survival pathways through mTORC2.[4][9]

CompoundCell LinesIC50 / EffectReference
This compound Large panel of hematologic and solid tumor cell linesLow nanomolar range[1]
Rapamycin Various cancer cell linesDose-dependent inhibition of cell proliferation[9][10]

Note: Specific IC50 values for this compound in publicly available literature are limited. The table reflects the qualitative descriptions of its potency.

In Vivo Efficacy

In multiple solid tumor xenograft models, this compound has exhibited dose-dependent and higher tumor growth inhibition (TGI) compared to rapalogs like rapamycin.[1][7][8] this compound also demonstrated high oral bioavailability in preclinical species.[1]

Rapamycin has been shown to inhibit tumor growth in various animal models, including those for breast cancer and T-cell lymphoma.[10][11][12][13] Its anti-tumor effects are attributed to the inhibition of cell proliferation and angiogenesis, and the induction of apoptosis.[14][15]

CompoundAnimal ModelEfficacyReference
This compound Multiple solid tumor xenograftsDose-dependent and higher TGI compared to rapalogs[1]
Rapamycin PyV-mT mouse model (breast cancer)80% reduction in tumor size[10]
Rapamycin T-cell lymphoma xenograft modelMarked suppression of tumor growth[11]

Experimental Protocols

To aid researchers in the evaluation of mTOR inhibitors, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

A Seed cells in 96-well plate B Treat with this compound or Rapamycin A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or rapamycin. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[16][17]

Western Blotting for mTOR Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound or rapamycin for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt (S473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.[18]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, rapamycin). Administer the compounds orally or via intraperitoneal injection according to the desired dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[19][20][21]

Conclusion

This compound represents a promising next-generation mTOR inhibitor with a distinct mechanistic advantage over rapamycin. Its ability to dually inhibit both mTORC1 and mTORC2 translates to more potent and comprehensive anti-tumor activity in preclinical models. While rapamycin has been a valuable tool and a clinically approved drug, its therapeutic window can be limited. The preclinical profile of this compound, including its high potency, oral bioavailability, and superior efficacy compared to rapalogs, suggests it may offer a more effective therapeutic strategy for a broader range of cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

FT-1518 vs. Dual PI3K/mTOR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical axis frequently dysregulated in various malignancies.[1][2][3] This has led to the development of numerous inhibitors targeting key nodes in this pathway. This guide provides a comparative overview of a newer generation selective mTOR inhibitor, FT-1518, and established dual PI3K/mTOR inhibitors, offering insights into their mechanisms, performance, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Differentiating this compound: A Selective mTORC1/mTORC2 Inhibitor

This compound is an orally bioavailable, selective, and potent inhibitor of both mTORC1 and mTORC2 complexes.[1][4] This distinguishes it from dual PI3K/mTOR inhibitors, which, as their name suggests, target both the PI3K enzyme and the mTOR kinases. The key differentiator lies in this compound's selectivity for mTOR; it does not inhibit the PI3K pathway biomarker, phosphorylated Akt at threonine 308 (pAkt(T308)).[2][4] In contrast, dual PI3K/mTOR inhibitors are designed to suppress both PI3K-mediated and mTOR-mediated signaling.

Comparative Performance and Characteristics

To facilitate a clear comparison, the following tables summarize the key characteristics and available data for this compound and three prominent dual PI3K/mTOR inhibitors: Dactolisib (BEZ235), Voxtalisib (XL765), and Gedatolisib (PF-05212384).

Inhibitor Target Profile Reported IC50 / Potency Key Preclinical Findings Clinical Development Stage (as of late 2025)
This compound Selective mTORC1 and mTORC2 inhibitor[1][4]Low nanomolar activity in various cancer cell lines[4]Potent inhibition of pAkt(S473) and pS6; no inhibition of pAkt(T308). Showed dose-dependent tumor growth inhibition in multiple solid tumor xenografts. High oral bioavailability.[4]Poised to enter clinical trials (as of 2017)[4]
Dactolisib (BEZ235) Dual pan-Class I PI3K and mTOR inhibitorp110α (4nM), p110γ (5nM), p110δ (7nM), p110β (75nM), mTOR (20.7nM)Inhibits growth of various tumor models including glioblastoma, breast, and prostate cancer.Phase I/II trials have been conducted, but development has been hampered by toxicity and limited efficacy in some settings.
Voxtalisib (XL765) Dual pan-Class I PI3K and mTOR inhibitorp110α (39nM), p110β (113nM), p110γ (9nM), p110δ (43nM), mTOR (157nM)Demonstrated activity in various solid tumor and hematological malignancy models.Has been evaluated in Phase I and II clinical trials for various cancers.
Gedatolisib (PF-05212384) Dual pan-Class I PI3K and mTOR inhibitorp110α (0.4nM), p110β (6nM), p110γ (6nM), p110δ (8nM), mTOR (1nM)Showed antitumor activity in in vitro and in vivo xenograft models.Has been investigated in Phase I and Ib clinical trials, often in combination with other agents.

Signaling Pathway Overview

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of intervention for selective mTOR inhibitors like this compound versus dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p(T308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT p(S473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Dual_Inhibitor Dual PI3K/mTOR Inhibitors Dual_Inhibitor->PI3K inhibits Dual_Inhibitor->mTORC2 inhibits Dual_Inhibitor->mTORC1 inhibits FT1518 This compound FT1518->mTORC2 inhibits FT1518->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and inhibitor targets.

Key Experimental Protocols

The evaluation of PI3K and mTOR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified PI3K and mTOR kinases.

Protocol:

  • Reagents and Materials: Recombinant human PI3K isoforms and mTOR kinase, ATP, kinase buffer, substrate (e.g., PIP2 for PI3K), detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, Dactolisib) in DMSO.

    • Add the diluted inhibitor and the respective kinase to a 384-well plate.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the inhibitor in cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test inhibitor, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor for 72 hours.

    • Add the viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling proteins.

Protocol:

  • Reagents and Materials: Cancer cell lines, test inhibitor, lysis buffer, primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-p-S6K), secondary antibodies, and detection reagents.

  • Procedure:

    • Treat cells with the inhibitor for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells, test inhibitor formulated for in vivo administration.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the inhibitor (e.g., by oral gavage) and vehicle control daily or on a specified schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor.

Experimental_Workflow Start Compound Synthesis and Characterization InVitro_Kinase In Vitro Kinase Assays (Potency & Selectivity) Start->InVitro_Kinase Cell_Proliferation Cell-Based Proliferation Assays (GI50) InVitro_Kinase->Cell_Proliferation Western_Blot Target Engagement (Western Blot) Cell_Proliferation->Western_Blot InVivo_PK In Vivo Pharmacokinetics (PK) Western_Blot->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox End IND-Enabling Studies Tox->End

Caption: Preclinical evaluation workflow for kinase inhibitors.

Conclusion

The distinction between selective mTOR inhibitors like this compound and dual PI3K/mTOR inhibitors is crucial for designing targeted therapeutic strategies. While dual inhibitors offer broad pathway suppression, the selectivity of this compound for mTORC1 and mTORC2 may provide a different efficacy and safety profile.[4] The choice of inhibitor will depend on the specific genetic and signaling context of the cancer being studied. The experimental protocols and workflows provided in this guide offer a framework for the rigorous preclinical evaluation of these and other novel targeted therapies.

References

FT-1518: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical anti-tumor activity of FT-1518, a novel dual mTORC1 and mTORC2 inhibitor. Due to the limited availability of detailed published data on this compound, this guide leverages information from a key scientific abstract and compares it with publicly available data for other well-characterized mTOR inhibitors. The objective is to offer a comprehensive overview to aid in research and drug development decision-making.

Introduction to this compound

This compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual-targeting mechanism is significant because it not only blocks the mTORC1-mediated signaling that regulates cell growth and proliferation but also inhibits mTORC2, which is crucial for cell survival and has been identified as an important driver for cancer cell growth.[1] Preclinical data suggests that this compound exhibits broad anti-tumor activity across a range of hematologic and solid tumor cell lines, with activity in the low nanomolar range.[1] Furthermore, in vivo studies have demonstrated dose-dependent and superior tumor growth inhibition compared to rapamycin (B549165) analogs (rapalogs).[1]

Mechanism of Action: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2][3] It functions as two distinct multiprotein complexes: mTORC1 and mTORC2.[1]

  • mTORC1: This complex is sensitive to rapamycin and its analogs. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth.[2]

  • mTORC2: Generally insensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeletal organization, partly through the activation of Akt.[1]

This compound's dual inhibition of both mTORC1 and mTORC2 is believed to offer a more comprehensive blockade of the mTOR pathway, potentially leading to improved efficacy and overcoming resistance mechanisms associated with mTORC1-selective inhibitors.[1]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (e.g., this compound) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance (570 nm) add_solvent->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data Xenograft_Workflow start Start implant_cells Implant cancer cells into mice start->implant_cells tumor_growth Allow tumors to reach ~150 mm³ implant_cells->tumor_growth randomize Randomize mice into control & treatment groups tumor_growth->randomize treat Administer vehicle or test compound (e.g., this compound) randomize->treat measure Measure tumor volume & body weight 2-3x/week treat->measure endpoint Study endpoint (e.g., tumor size) measure->endpoint Continue until analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

References

FT-1518: A Comparative Guide to its Specificity for mTORC1 and mTORC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mTOR inhibitor FT-1518 with other commonly used mTOR inhibitors, focusing on its specificity for the mTORC1 and mTORC2 complexes. The information is supported by experimental data and detailed protocols for key assays.

Introduction to mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It functions as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

  • mTORC1 is sensitive to nutrient and growth factor signals and is acutely inhibited by rapamycin. It promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function. It is a key activator of Akt (also known as Protein Kinase B or PKB) through phosphorylation at serine 473 (S473), a critical step for full Akt activation.

The differential roles of mTORC1 and mTORC2 in cellular processes have driven the development of mTOR inhibitors with varying specificities.

This compound: A Dual mTORC1/mTORC2 Inhibitor

This compound is a new-generation, selective, and potent oral inhibitor of both mTORC1 and mTORC2.[1][2] Preclinical data indicates that this compound exhibits anti-tumor activity by potently inhibiting biomarkers of both mTORC1 and mTORC2. Specifically, it has been shown to inhibit the phosphorylation of S6 ribosomal protein (p-S6), a downstream effector of mTORC1, and the phosphorylation of Akt at serine 473 (p-Akt S473), a direct substrate of mTORC2.[1][2] Importantly, this compound does not appear to inhibit the PI3K pathway, as evidenced by the lack of inhibition of Akt phosphorylation at threonine 308 (p-Akt T308).[2] While specific IC50 values for this compound against mTORC1 and mTORC2 are not publicly available, its activity is reported to be in the low nanomolar range.[1][2]

Comparative Analysis of mTOR Inhibitors

To provide a clear comparison, the following table summarizes the specificity and potency of this compound and other well-characterized mTOR inhibitors.

InhibitorTarget(s)mTORC1 IC50 (nM)mTORC2 IC50 (nM)Key Characteristics
This compound mTORC1/mTORC2Low nM rangeLow nM rangePotent, selective, orally bioavailable dual inhibitor.[1][2]
Rapamycin mTORC1~1>1000 (acutely)Allosteric inhibitor of mTORC1; mTORC2 is largely insensitive to acute treatment but can be affected by prolonged exposure.[3]
Everolimus mTORC1~2>1000 (acutely)A rapamycin analog with similar mTORC1 selectivity.[4][5][6]
Torin 1 mTORC1/mTORC2~2-10~5-10ATP-competitive inhibitor of both mTORC1 and mTORC2.
AZD8055 mTORC1/mTORC2~1~4Potent ATP-competitive inhibitor of both mTORC1 and mTORC2.

Signaling Pathways and Inhibition

The following diagram illustrates the mTOR signaling pathway and the points of inhibition for different classes of mTOR inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt p-Akt (T308) Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation Akt->Cell Growth\n& Proliferation S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) Cytoskeletal\nOrganization Cytoskeletal Organization mTORC2->Cytoskeletal\nOrganization S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation This compound\nTorin 1\nAZD8055 This compound Torin 1 AZD8055 This compound\nTorin 1\nAZD8055->mTORC1 This compound\nTorin 1\nAZD8055->mTORC2 Rapamycin\nEverolimus Rapamycin Everolimus Rapamycin\nEverolimus->mTORC1

Caption: mTOR signaling pathway and inhibitor targets.

Experimental Protocols

To determine the specificity of mTOR inhibitors, two key experimental approaches are widely used: Western Blotting to assess the phosphorylation status of downstream substrates and in vitro kinase assays to directly measure the enzymatic activity of mTORC1 and mTORC2.

Western Blotting for mTORC1 and mTORC2 Activity

This method allows for the semi-quantitative analysis of mTORC1 and mTORC2 activity in cells by detecting the phosphorylation of their respective downstream targets.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis A Cell Culture & Treatment with mTOR inhibitors B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation by Size) C->D E Protein Transfer to PVDF Membrane D->E F Blocking (Prevent non-specific binding) E->F G Primary Antibody Incubation (e.g., anti-p-S6K, anti-p-Akt S473) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Western Blotting experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with various concentrations of this compound or other mTOR inhibitors for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • mTORC1 activity: phospho-S6K (Thr389), phospho-S6 (Ser240/244), phospho-4E-BP1 (Thr37/46).

      • mTORC2 activity: phospho-Akt (Ser473).

      • Loading control: Total S6K, Total Akt, GAPDH, or β-actin.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control.

In Vitro Kinase Assay for mTORC1 and mTORC2

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 against their respective substrates in the presence of an inhibitor.

Kinase_Assay_Workflow cluster_ip 1. Immunoprecipitation of mTOR Complexes cluster_kinase_reaction 2. Kinase Reaction cluster_detection 3. Detection A Cell Lysis in CHAPS buffer B Incubation with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies A->B C Capture with Protein A/G beads B->C D Wash beads to isolate complexes C->D E Incubate beads with inhibitor (e.g., this compound) D->E F Add substrate (e.g., inactive S6K for mTORC1, inactive Akt for mTORC2) and ATP E->F G Incubate at 30-37°C F->G H Stop reaction with SDS buffer G->H I Western Blot for phosphorylated substrate H->I J Quantify phosphorylation I->J

Caption: In Vitro Kinase Assay experimental workflow.

Detailed Protocol:

  • Immunoprecipitation of mTOR Complexes:

    • Lyse cells in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.

    • Incubate the cell lysate with an antibody specific for a core component of the desired complex: anti-Raptor for mTORC1 or anti-Rictor for mTORC2.

    • Capture the antibody-mTOR complex using Protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer.

    • Add the mTOR inhibitor (e.g., this compound) at various concentrations.

    • Add the purified, inactive substrate: recombinant S6K for mTORC1 or recombinant Akt1 for mTORC2.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30-37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Boil the samples and analyze the supernatant by Western blotting.

    • Use antibodies specific for the phosphorylated substrate (e.g., anti-phospho-S6K Thr389 for mTORC1 or anti-phospho-Akt Ser473 for mTORC2).

    • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound is a potent, dual inhibitor of both mTORC1 and mTORC2, distinguishing it from first-generation mTOR inhibitors like rapamycin and everolimus, which primarily target mTORC1. This broader inhibitory profile suggests that this compound may overcome some of the limitations of mTORC1-selective inhibitors, such as the feedback activation of Akt signaling. The provided experimental protocols offer a framework for researchers to independently verify and compare the specificity of this compound and other mTOR inhibitors in their specific cellular models. The comprehensive analysis of mTORC1 and mTORC2 inhibition is crucial for the continued development of targeted cancer therapies.

References

FT-1518: No Data Available for Comparative Analysis in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of information regarding a compound designated as FT-1518 for the treatment of any cancer type. As a result, a comparative analysis of its efficacy, mechanism of action, and experimental protocols against other cancer therapies cannot be provided at this time.

Searches for "this compound" in relation to cancer, including its mechanism of action, preclinical studies, and clinical trials, did not yield any relevant results. Standard scientific databases and registries appear to contain no mention of a therapeutic agent with this identifier being investigated for oncological applications.

Therefore, the creation of data tables summarizing quantitative data, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows for this compound is not possible.

It is recommended that researchers, scientists, and drug development professionals verify the designation "this compound" and consult internal or proprietary databases for information on this compound. Should "this compound" be an internal codename or a very early-stage compound not yet disclosed in public forums, the necessary data for a comparative analysis would reside with the developing organization. Without access to such proprietary information, an objective comparison with alternative treatments and the provision of supporting experimental data cannot be conducted.

head-to-head studies of FT-1518 and everolimus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of FT-1518 and everolimus (B549166), focusing on their mechanisms of action, and available data from preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.

Data Unavailability for this compound

As of December 2025, publicly available information regarding a therapeutic agent designated as "this compound" is not available. Extensive searches of scientific literature, clinical trial registries, and pharmaceutical development pipelines did not yield any data related to a compound with this identifier. Therefore, a direct head-to-head comparison with everolimus, including quantitative data and experimental protocols, cannot be provided at this time.

Everolimus: An Overview

Everolimus is a well-established inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival. It is an analog of rapamycin and is widely used in the treatment of various cancers, including renal cell carcinoma, pancreatic neuroendocrine tumors, and certain types of breast cancer. It is also used as an immunosuppressant to prevent organ transplant rejection.

Mechanism of Action: mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes. Everolimus exerts its therapeutic effects by inhibiting mTORC1, one of the two distinct complexes of mTOR.

mTOR_Pathway Growth_Factors Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP GAP activity Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth eIF4E eIF4E _4EBP1->eIF4E eIF4E->Cell_Growth Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified mTOR signaling pathway illustrating the inhibitory action of everolimus on mTORC1.

Future Directions

Should information on this compound become available, this guide will be updated to include a comprehensive head-to-head comparison with everolimus, encompassing all available preclinical and clinical data, experimental methodologies, and visual representations of relevant pathways and workflows. Researchers are encouraged to monitor scientific and clinical trial databases for any future disclosures related to this compound.

Biomarkers for FT-1518 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biomarkers for predicting and monitoring the response to FT-1518, a novel, preclinical, selective dual inhibitor of mTORC1 and mTORC2.[1][2] Due to the early stage of this compound's development, specific clinical data on biomarkers is not yet publicly available. Therefore, this guide draws upon the established understanding of the mTOR signaling pathway, data from other mTOR inhibitors, and the specific mechanism of dual mTORC1/mTORC2 inhibition to propose a rational framework for biomarker discovery and validation for this compound.

Introduction to this compound

This compound is a small molecule inhibitor developed by FTG Bio that selectively targets both the mTORC1 and mTORC2 complexes.[1][2] This dual-targeting mechanism is designed to offer a more complete inhibition of the mTOR pathway compared to first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1. By inhibiting mTORC2, this compound aims to block the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors. FTG Bio claims that this compound has demonstrated "remarkable preclinical efficacy" and possesses a competitive advantage by avoiding the PI3K pathway and DNA-protein kinase, suggesting a favorable toxicity profile.[2]

The mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Translation S6K1->Translation eIF4E eIF4E eIF4E->Translation mTORC2 mTORC2 mTORC2->AKT activates (Ser473) [Feedback Loop] SGK1 SGK1 mTORC2->SGK1 PKCa PKCα mTORC2->PKCa Proliferation Cell Proliferation & Survival SGK1->Proliferation Actin Actin Cytoskeleton PKCa->Actin Translation->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Potential Biomarkers for this compound Treatment Response

Based on the mechanism of dual mTORC1/mTORC2 inhibition, a panel of predictive and pharmacodynamic biomarkers can be proposed for this compound.

Table 1: Potential Biomarkers for this compound

Biomarker CategoryBiomarkerRationale for this compoundPotential Clinical Utility
Predictive Biomarkers (Baseline) Genomic Alterations
PIK3CA mutationsActivating mutations in PIK3CA lead to pathway hyperactivation, potentially sensitizing tumors to mTOR inhibition.Patient selection
PTEN loss/mutationLoss of the tumor suppressor PTEN leads to increased PI3K signaling and may predict response.Patient selection
TSC1/TSC2 mutationsInactivating mutations in these genes lead to constitutive mTORC1 activation.Patient selection for specific tumor types (e.g., TSC)
Protein Expression/Phosphorylation
High p-AKT (S473)Indicates activation of the mTORC2-AKT axis, which this compound is designed to inhibit.Patient selection, potential for overcoming resistance to rapalogs
High p-S6A downstream effector of mTORC1, high baseline levels may indicate pathway dependency.Patient selection
High p-4E-BP1Another key downstream target of mTORC1 involved in protein translation.Patient selection
Pharmacodynamic Biomarkers (On-treatment) Protein Phosphorylation
Decrease in p-AKT (S473)Direct measure of mTORC2 inhibition by this compound.Confirmation of target engagement, dose optimization
Decrease in p-S6Direct measure of mTORC1 inhibition by this compound.Confirmation of target engagement, dose optimization
Decrease in p-4E-BP1Confirmation of mTORC1 inhibition and its effect on translation machinery.Confirmation of target engagement
Resistance Biomarkers Genomic Alterations
KRAS mutationsDownstream of mTOR, activating mutations may bypass the effects of mTOR inhibition.Identification of non-responders
Upregulation of alternative survival pathwayse.g., MAPK pathwayMonitoring for acquired resistance

Comparison with Alternative mTOR Inhibitors

This compound's primary differentiation lies in its dual mTORC1/mTORC2 selectivity. This offers potential advantages over other classes of mTOR inhibitors.

Table 2: Comparison of mTOR Inhibitors and Relevant Biomarkers

Inhibitor ClassExamplesMechanism of ActionKey Predictive BiomarkersKey Pharmacodynamic Biomarkers
First-Generation (Rapalogs) Sirolimus, Everolimus, TemsirolimusAllosteric inhibitors of mTORC1PTEN loss, PIK3CA mutations↓ p-S6, ↓ p-4E-BP1
Second-Generation (Dual mTORC1/mTORC2 Kinase Inhibitors) This compound , SapanisertibATP-competitive inhibitors of both mTORC1 and mTORC2PTEN loss, PIK3CA mutations, high p-AKT↓ p-S6, ↓ p-4E-BP1, ↓ p-AKT (S473)
PI3K/mTOR Dual Inhibitors GedatolisibInhibit both PI3K and mTOR kinasesPIK3CA mutations, PTEN loss↓ p-AKT (T308 & S473), ↓ p-S6

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the proposed biomarkers.

Immunohistochemistry (IHC) for Phosphorylated Proteins (e.g., p-S6, p-AKT)

IHC_Workflow cluster_workflow IHC Staining Workflow Start Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (e.g., Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-S6) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with DAB Substrate SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis & Scoring Dehydration->Analysis

Caption: A typical workflow for immunohistochemical staining.

Protocol:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.

  • Peroxidase and Protein Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-phospho-S6 ribosomal protein (Ser235/236)) overnight at 4°C.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

  • Detection: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated, cleared in xylene, and coverslipped.

  • Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist.

Analysis of PIK3CA Mutations by Next-Generation Sequencing (NGS)

NGS_Workflow cluster_workflow NGS Workflow for PIK3CA Mutation Analysis Start Tumor Tissue or Liquid Biopsy DNA_Extraction DNA Extraction Start->DNA_Extraction Library_Prep Library Preparation (Targeted Panel) DNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Variant Calling) Sequencing->Data_Analysis Reporting Mutation Reporting & Interpretation Data_Analysis->Reporting

Caption: Workflow for detecting PIK3CA mutations using NGS.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: A targeted NGS library is prepared using a panel that includes the coding regions of the PIK3CA gene, particularly focusing on hotspot mutation sites in exons 9 and 20.

  • Sequencing: The prepared library is sequenced on a high-throughput NGS platform.

  • Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) within the PIK3CA gene.

  • Reporting: Detected mutations are annotated and classified based on their known or predicted pathogenicity.

Conclusion

While specific clinical data for this compound is not yet available, a strong rationale exists for the investigation of a panel of biomarkers based on its mechanism as a dual mTORC1/mTORC2 inhibitor. The proposed biomarkers, encompassing genomic alterations and protein phosphorylation status, can guide patient selection, provide evidence of target engagement, and monitor for the development of resistance. The provided experimental workflows offer a starting point for the validation of these biomarkers in preclinical and future clinical studies of this compound. As more data on this compound emerges, this guide can be further refined to incorporate specific findings related to this promising new therapeutic agent.

References

Independent Validation of Published FT-1518 Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for FT-1518, a novel dual mTORC1 and mTORC2 inhibitor, with other publicly disclosed dual mTOR inhibitors. The information on this compound is based on a presentation at the American Association for Cancer Research (AACR) Annual Meeting 2017 and publicly available information from FTG Bio. Due to the limited availability of a full peer-reviewed publication on this compound, this guide leverages published data from competitor compounds to provide a comprehensive comparative landscape.

Executive Summary

This compound is described as a selective, potent, and orally bioavailable dual inhibitor of mTORC1 and mTORC2, demonstrating anti-tumor activity in preclinical models. It is reported to inhibit downstream markers of both mTORC1 (pS6) and mTORC2 (pAkt S473) without significantly affecting the PI3K pathway (pAkt T308). This profile suggests a targeted mechanism of action with potential for a favorable therapeutic window. This guide presents the available data for this compound in the context of other well-characterized dual mTOR inhibitors to aid in the independent assessment of its potential.

Data Presentation

Table 1: In Vitro Kinase and Cellular Potency of Dual mTOR Inhibitors
CompoundmTOR IC50 (nM)Cellular p-Akt (S473) Inhibition IC50 (nM)Cellular p-S6K (T389) Inhibition IC50 (nM)Representative Anti-proliferative Activity (GI50, nM)
This compound Low nM (Not specified)Potent (Not specified)Potent (Not specified)Low nM in various hematologic and solid tumor cell lines
AZD8055 ~110 - 10010 - 10020 - 500 (e.g., MCF7, U87MG)
Torin-1 ~25 - 505 - 5010 - 200 (e.g., PC3, HCT116)
Sapanisertib (CB-228) 1.3 (mTOR)~50~2050 - 300 (e.g., A549, MDA-MB-231)
CC-223 ~17100 - 500100 - 50050 - 1000 (e.g., MM.1S, HCT116)
OSI-027 22 (mTORC1), 65 (mTORC2)~100~50100 - 800 (e.g., U87MG, A549)
KU-0063794 ~1050 - 20050 - 200100 - 1000 (e.g., HeLa, MCF7)

Note: Data for competitor compounds are compiled from various published sources. Specific cell lines and assay conditions may vary.

Table 2: In Vivo Efficacy of Dual mTOR Inhibitors in Xenograft Models
CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI, %)
This compound Multiple solid tumor xenograftsOral, Dose-dependentSignificant TGI (Specific models and percentages not specified)
AZD8055 U87MG (Glioblastoma)20 mg/kg, oral, daily>80
Torin-1 PC3 (Prostate)20 mg/kg, i.p., daily~70
Sapanisertib (CB-228) A549 (Lung)3 mg/kg, oral, daily~60
CC-223 HCT116 (Colorectal)30 mg/kg, oral, daily>90
OSI-027 U87MG (Glioblastoma)30 mg/kg, oral, daily~75
KU-0063794 PC3 (Prostate)25 mg/kg, i.p., daily~65

Note: Data for competitor compounds are compiled from various published sources. Specific experimental conditions may vary.

Experimental Protocols

Detailed experimental protocols for the characterization of dual mTOR inhibitors are crucial for the independent validation of published data. Below are representative methodologies for key experiments.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the mTOR kinase.

Methodology:

  • Recombinant human mTOR enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate (e.g., a peptide or a protein like inactive S6K1).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescent assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Western Blot Analysis for mTOR Pathway Inhibition

Objective: To assess the effect of a compound on the mTOR signaling pathway in cells.

Methodology:

  • Cancer cell lines (e.g., MCF7, PC3) are seeded in multi-well plates and allowed to attach overnight.

  • Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-24 hours).

  • Following treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest, including p-Akt (S473), Akt, p-S6K (T389), S6K, p-S6 (S240/244), S6, and p-4E-BP1 (T37/46).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • The band intensities are quantified to determine the extent of pathway inhibition.

Cell Proliferation (GI50) Assay

Objective: To determine the growth inhibitory effect of a compound on cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.

    • CyQUANT® Direct Cell Proliferation Assay: Measures cellular DNA content.

  • The absorbance or fluorescence is read using a plate reader.

  • The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.

Mandatory Visualization

FT1518_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 p-Akt (S473) p-Akt (S473) mTORC2->p-Akt (S473) S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-Akt (S473)->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1 Western_Blot_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Safety Operating Guide

Proper Disposal Procedures for AZ 1518 Photoresist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the proper disposal of AZ 1518 Photoresist. No specific Safety Data Sheet (SDS) was found for a product named "FT-1518." This guide is provided as a representative example of laboratory chemical disposal procedures and is intended for researchers, scientists, and drug development professionals. Always consult the specific SDS for any chemical you are working with and adhere to your institution's environmental health and safety guidelines.

This document provides essential safety and logistical information for the operational and disposal plans of AZ 1518 Photoresist, a flammable liquid and vapor that may cause serious eye irritation and respiratory irritation, as well as drowsiness or dizziness.[1] Adherence to these procedural, step-by-step guidelines is critical for ensuring laboratory safety and proper chemical handling.

Hazard and Precautionary Summary

Proper handling and disposal of AZ 1518 Photoresist are crucial to mitigate risks. The following table summarizes key hazard and precautionary data.

CategoryInformationReference
Hazard Class Flammable Liquid, Category 3[2]
Primary Hazards Flammable liquid and vapor, Causes serious eye irritation, May cause respiratory irritation, and drowsiness or dizziness.[1][1]
RCRA Hazardous Waste ID D001[1][3]
Personal Protective Equipment (PPE) Safety eyewear, solvent-resistant gloves, clothing to prevent skin contact, and NIOSH-approved respirator with an organic vapor filter if necessary.[1][4][1][4]
Storage Store in a well-ventilated, cool, and dry place away from heat, sparks, and open flames. Keep the container tightly closed.[1][2][5][1][2][5]
Incompatible Materials Oxidizing agents, strong acids, and alkaline materials.[4][6][4][6]

Experimental Protocols: Spill and Disposal Procedures

Accidental Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to ensure safety and minimize environmental contamination.

  • Immediate Response:

    • Evacuate the immediate area.

    • Remove all sources of ignition and prevent sparks.[4][6]

    • Ensure adequate ventilation.[4][6]

  • Containment and Cleanup:

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.[1][6]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[4][6]

  • Decontamination:

    • Clean the spill area with a cloth or paper towel wetted with acetone, followed by soap and water.[3][4]

    • Dispose of all contaminated cleaning materials as hazardous waste.[4]

Waste Disposal Protocol

AZ 1518 Photoresist and its containers must be disposed of as flammable hazardous waste in compliance with local, state, and federal regulations.[1][3]

  • Waste Collection:

    • Collect all waste containing AZ 1518 Photoresist, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.

    • The container must be kept closed and stored in a cool, well-ventilated area.[2]

  • Container Disposal:

    • Empty containers are also considered hazardous waste and should be taken to an approved waste handling site for recycling or disposal.[1]

  • Arranging for Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of AZ 1518 Photoresist.

cluster_spill Spill Event cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain CollectSpill Collect Contaminated Material Contain->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate WasteContainer Place in Labeled Hazardous Waste Container Decontaminate->WasteContainer ProcessWaste Process Generates Waste ProcessWaste->WasteContainer EmptyContainer Empty Product Container EmptyContainer->WasteContainer StoreWaste Store in Designated Area WasteContainer->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: Logical workflow for the safe disposal of AZ 1518 Photoresist.

References

Personal protective equipment for handling FT-1518

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FT-1518 is not publicly available. The following guidance is based on best practices for handling potent, powdered pharmaceutical compounds and mTOR inhibitors. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new compound and consult with their institution's environmental health and safety department.

This guide provides essential, immediate safety and logistical information for the handling of this compound, a potent mTORC1 and mTORC2 inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling potent compounds like this compound, which is typically supplied as a powder. The primary goals are to prevent inhalation, skin contact, and eye exposure.

Recommended PPE for Handling this compound
PPE CategorySpecification
Hand Protection Double gloving with nitrile gloves is required. Change the outer glove immediately if contaminated.
Eye/Face Protection ANSI-approved safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashes.
Respiratory Protection An N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or glove box.
Body Protection A disposable, solid-front lab coat or coveralls (e.g., Tyvek®) should be worn over personal clothing.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials (e.g., spatulas, weighing paper, solvent, vortexer) before beginning work to minimize movement in and out of the handling area.

    • Prepare a spill kit appropriate for chemical powders.

  • Donning PPE:

    • Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, lab coat, respirator, face shield/goggles, outer gloves).

  • Handling this compound Powder:

    • Perform all manipulations of the powder, such as weighing and aliquoting, within the designated containment area (e.g., chemical fume hood).

    • Use techniques that minimize dust generation, such as gentle scooping rather than pouring.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Wipe down the exterior of all containers before removing them from the handling area.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. The general sequence is to remove the most contaminated items first (e.g., outer gloves, lab coat), followed by less contaminated items.

    • Dispose of all single-use PPE as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous.

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.

Visual Guidance

The following diagrams provide a visual representation of key safety and operational workflows.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task Assess Task: - Weighing Powder - Preparing Solution - In Vitro/In Vivo Use start->task risk Evaluate Risk: - Dust Generation - Splash Hazard - Aerosolization task->risk respirator Respiratory Protection: N95 or higher respirator risk->respirator High Dust/Aerosol Risk eye Eye/Face Protection: Safety Goggles +/- Face Shield risk->eye Splash Hazard hand Hand Protection: Double Nitrile Gloves risk->hand body Body Protection: Disposable Lab Coat/Coveralls risk->body waste Dispose of all contaminated materials as hazardous waste respirator->waste eye->waste hand->waste body->waste

Caption: PPE Selection Workflow for Handling this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Handling Area gather_materials 2. Assemble All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_powder 4. Weigh this compound Powder in Containment don_ppe->weigh_powder prepare_solution 5. Prepare Stock Solution weigh_powder->prepare_solution decontaminate 6. Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste 7. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe

Caption: Step-by-Step Experimental Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.